2-(Methylsulfonyl)aniline
Description
Properties
IUPAC Name |
2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRSVRJOXYXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942788 | |
| Record name | 2-(Methanesulfonyl)anilinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-49-7, 205985-95-1 | |
| Record name | 2-(Methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2987-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methanesulfonyl)anilinato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data of 2-(Methylsulfonyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methylsulfonyl)aniline (CAS No: 2987-49-7). Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2987-49-7 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Structure |
|
Spectroscopic Data
The following sections present predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference. Experimental verification is recommended for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 1H | Ar-H (ortho to SO₂CH₃) |
| ~7.50 | ddd | 1H | Ar-H (para to NH₂) |
| ~6.85 | ddd | 1H | Ar-H (para to SO₂CH₃) |
| ~6.75 | dd | 1H | Ar-H (ortho to NH₂) |
| ~4.50 | br s | 2H | NH₂ |
| ~3.10 | s | 3H | SO₂CH₃ |
Note: s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet. Coupling constants are not provided for predicted data.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~148.0 | C-NH₂ |
| ~134.0 | C-SO₂CH₃ |
| ~130.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~45.0 | SO₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3450 - 3350 | Medium | N-H asymmetric & symmetric stretch | Primary Amine (-NH₂) |
| ~3100 - 3000 | Medium | C-H aromatic stretch | Aromatic Ring |
| ~1620 - 1580 | Strong | N-H bend | Primary Amine (-NH₂) |
| ~1500 - 1400 | Strong | C=C aromatic ring stretch | Aromatic Ring |
| ~1310 - 1280 | Strong | S=O asymmetric stretch | Sulfonyl Group (-SO₂) |
| ~1160 - 1130 | Strong | S=O symmetric stretch | Sulfonyl Group (-SO₂) |
| ~1300 - 1200 | Medium | C-N stretch | Aryl Amine |
| ~850 - 750 | Strong | C-H out-of-plane bend | Substituted Benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 171 | High | [M]⁺ (Molecular Ion) |
| 106 | Medium | [M - SO₂CH₃]⁺ |
| 92 | High | [M - SO₂CH₃ - CH₂]⁺ or [C₆H₆N]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.
NMR Spectroscopy
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Insert the sample into the NMR probe and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum with proton decoupling.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
For a solid probe, a small amount of the sample is placed in a capillary tube and introduced directly into the ion source.
-
For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the gas chromatograph.
Data Acquisition:
-
The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, plotting ion abundance versus m/z.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.
Caption: A general workflow for the spectroscopic characterization of a chemical compound.
Caption: The flow of information from different spectroscopic techniques to the final structural elucidation.
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylsulfonyl)aniline (CAS No. 2987-49-7). Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows. Given the limited availability of experimental data for this specific compound, this guide incorporates both reported and predicted values to offer a thorough profile.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems, influencing everything from solubility and permeability to its potential as a scaffold in drug design.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that where experimental data is not available, predicted values from computational models are provided and clearly indicated.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | - |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Solid, Semi-solid or liquid | [1] |
| Melting Point | 85-92 °C | [2] |
| Boiling Point | 377.1 ± 34.0 °C | Predicted[2] |
| Density | 1.282 ± 0.06 g/cm³ | Predicted[2] |
Table 2: Acid-Base and Partitioning Properties
| Property | Value | Source |
| pKa | Not Experimentally Determined | - |
| logP (Octanol-Water Partition Coefficient) | 0.9 | Calculated (XLogP3)[3] |
| Aqueous Solubility | Not Experimentally Determined | - |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.
Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.
Determination of Boiling Point
For liquid compounds, the boiling point is a characteristic physical property. As this compound can be a solid or liquid at room temperature, this protocol would apply if it is in a liquid state.
Methodology: Distillation Method [4]
-
Apparatus Setup: A small quantity (e.g., 5 mL) of this compound is placed in a distillation flask.[4] The flask is fitted with a condenser, a collection vessel, and a thermometer positioned so that the top of the bulb is level with the side arm of the flask.
-
Heating: The flask is heated gently.
-
Equilibrium: As the liquid boils, the vapor rises and condenses in the condenser. The temperature of the vapor is recorded when it is in equilibrium with the boiling liquid, indicated by a stable temperature reading.
-
Recording: The stable temperature observed during distillation is recorded as the boiling point.[4] It is also recommended to record the barometric pressure.[4]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH. For an aniline derivative, the pKa of its conjugate acid (the anilinium ion) is determined.
Methodology: Potentiometric Titration [5][6][7]
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[8] A solution of at least 10⁻⁴ M is typically required.[6][9]
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.[5]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).[5] The pH is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the curve.[6]
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.
Methodology: Shake-Flask Method [3][10][11][12][13]
-
Phase Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[3]
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's absorption and distribution.
Methodology: Thermodynamic Shake-Flask Method [14][15][16]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.[14]
-
Equilibration: The vial is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is achieved between the dissolved and undissolved compound.[8]
-
Phase Separation: The undissolved solid is removed by centrifugation or filtration.[8]
-
Concentration Analysis: The concentration of the dissolved this compound in the clear supernatant is quantified using a validated analytical method like HPLC-UV.[16]
-
Result: The measured concentration represents the thermodynamic solubility of the compound at that specific temperature and pH.
Visualizations
Synthesis Workflow
A potential synthetic route for this compound can be proposed based on established organic chemistry principles. A common approach involves the reduction of a corresponding nitroaromatic precursor.
Role in Kinase Inhibition and Signaling Pathways
Aniline derivatives are foundational scaffolds for a multitude of kinase inhibitors by acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase.[1][17][18] The 2-(methylsulfonyl) group can be a key interaction point or be modified to modulate solubility and cell permeability. These inhibitors can block downstream signaling pathways that are critical for cancer cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Aniline-based inhibitors can block this pathway.[1][17]
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[1]
Conclusion
This technical guide consolidates the available physicochemical data for this compound, providing a valuable resource for its application in research and development. While experimental data for some properties are yet to be reported, the provided protocols offer a clear path for their determination. The established role of aniline derivatives in kinase inhibition highlights the potential of this compound as a key building block in the design of novel therapeutics. Further experimental validation of its properties and biological activities is encouraged to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. benchchem.com [benchchem.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. enamine.net [enamine.net]
- 16. evotec.com [evotec.com]
- 17. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-(Methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-(Methylsulfonyl)aniline. The content is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory or industrial setting.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-(methylsulfonyl)benzenamine |
| Synonyms | 2-methylsulfonylaniline; 2-methanesulfonylaniline; 2-(Methylsulphonyl)aniline |
| CAS Number | 2987-49-7 |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
Hazard Identification
This compound is classified as a hazardous substance. It is crucial to understand its potential hazards before handling.
GHS Classification:
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific target organ toxicity — single exposure (Respiratory system): Category 3[1]
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements can be found in the safety data sheet.[1] Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1] It is also advised to wear protective gloves, protective clothing, eye protection, and face protection.[1]
Physical and Chemical Properties
| Property | Value |
| Appearance | Not specified, likely a solid. |
| Odor | No information available. |
| Melting Point | 117-118 °C (for the related compound 2-METHYL-5-(METHYLSULFONYL)ANILINE)[2] |
| Boiling Point | 397.4±42.0 °C (Predicted for a related compound)[2] |
| Density | 1.236±0.06 g/cm3 (Predicted for a related compound)[2] |
| Solubility | No information available. |
First Aid Measures
In case of exposure to this compound, immediate medical attention is crucial. The following are general first-aid measures; always consult the specific Safety Data Sheet for the material in use.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |
Handling and Storage
Proper handling and storage of this compound are essential to prevent exposure and accidents.
Handling:
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid breathing fumes.[1]
-
Use only with adequate ventilation.[1]
-
Wear suitable protective clothing, gloves, and eye/face protection.[1]
Storage:
-
Store locked up.[1]
-
It may be light and air-sensitive; storage under an inert atmosphere (like Argon) may be recommended.[5]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure.
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Ensure eyewash stations and safety showers are proximal to the work-station location.[6][7]
Personal Protective Equipment:
| PPE Type | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[8] |
| Skin Protection | Wear impervious protective clothing and chemical-resistant gloves.[8] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. For weighing and diluting, a half-face respirator with a combination filter for organic vapors, acid gases, and high-efficiency particulates may be appropriate.[8] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[1]
-
Specific Hazards: In a fire, toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides may be produced.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate personal protective equipment.[9]
-
Environmental Precautions: Prevent the product from entering drains.[3]
-
Containment and Cleanup: Absorb the spill with an inert, dry material such as sand or vermiculite.[4][10] Collect the absorbed material into a suitable, closed container for disposal.[9][10]
Experimental Protocols
Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available. The following are generalized methodologies for aniline derivatives that can be adapted.
1. Determination of Melting Point:
A small, finely powdered sample of the substance is packed into a capillary tube. The capillary tube is then placed in a melting point apparatus and heated slowly. The temperature range over which the substance melts is recorded as the melting point.
2. Determination of Skin Irritation (In Vitro):
Reconstituted human epidermis (RhE) models are used. A small amount of the test substance is applied topically to the tissue surface. After a defined exposure period, the substance is washed off, and the cell viability is measured using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates skin irritation potential.
Logical Workflow for Handling Hazardous Chemicals
The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like this compound from procurement to disposal.
Caption: Workflow for Handling this compound.
Disclaimer
This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical. The information provided is based on available data and may not be exhaustive. All chemical handling should be performed by trained personnel in a controlled environment.
References
- 1. aksci.com [aksci.com]
- 2. 1671-48-3 CAS MSDS (2-METHYL-5-(METHYLSULFONYL)ANILINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. hmdb.ca [hmdb.ca]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
The Evolving Landscape of 2-(Methylsulfonyl)aniline Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
A Comprehensive Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of 2-(Methylsulfonyl)aniline Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of the derivatives and analogs of this compound, a scaffold of significant interest in modern medicinal chemistry. This document details their synthesis, biological activities as potent kinase and cyclooxygenase inhibitors, and the underlying signaling pathways. The guide is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Core Synthetic Strategies and Derivatizations
The synthesis of this compound and its analogs typically involves multi-step reaction sequences. A common approach commences with the functionalization of a substituted aniline precursor. Key transformations include diazotization, introduction of the methylsulfanyl or methylsulfonyl moiety, and subsequent modifications of the aniline core.
Derivatization of the this compound scaffold is primarily focused on the amino group, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity. Common derivatization strategies include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Nucleophilic Aromatic Substitution: Utilizing the aniline as a nucleophile in reactions with heterocyclic systems, such as pyrimidines, to generate key intermediates for kinase inhibitors.
Therapeutic Potential as Kinase Inhibitors
Derivatives of 2-substituted anilines have emerged as a promising class of kinase inhibitors, particularly targeting receptor tyrosine kinases like Mer and c-Met, which are often dysregulated in various cancers.[1][2] The 2-substituent on the aniline ring can play a crucial role in conferring selectivity and potency.
Dual Mer/c-Met Inhibition
The development of dual inhibitors targeting both Mer and c-Met kinases represents a compelling strategy in oncology to overcome resistance mechanisms and enhance therapeutic efficacy. Structure-activity relationship (SAR) studies on 2-substituted anilino-pyrimidine derivatives have identified potent dual inhibitors.
Table 1: Inhibitory Activities of 2-Substituted Anilino-Pyrimidine Derivatives against Mer and c-Met Kinases [3]
| Compound ID | R¹ Substituent | Mer IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| 14a | 4-(Morpholine-4-carbonyl)phenyl | 7.9 ± 1.3 | 151.2 ± 22.6 |
| 14b | 4-(4-Methylpiperazine-1-carbonyl)phenyl | 9.4 ± 1.5 | 179.3 ± 25.2 |
| 18c | 4-(4-Methylpiperazine-1-carbonyl)phenyl | 18.5 ± 2.3 | 33.6 ± 4.3 |
| 18d | 4-(Morpholine-4-carbonyl)phenyl | 41.5 ± 4.1 | 53.2 ± 5.8 |
Data presented as mean ± standard deviation.
Mer/c-Met Signaling Pathway
The Mer and c-Met signaling pathways are intricate networks that regulate cell proliferation, survival, migration, and invasion. Their aberrant activation is a hallmark of many cancers. The diagram below illustrates a simplified representation of these interconnected pathways.
Caption: Simplified Mer/c-Met Signaling Pathway.
Role as Selective COX-2 Inhibitors
The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors. This structural motif allows for specific interactions within the active site of the COX-2 enzyme, leading to potent and selective inhibition.
Structure-Activity Relationship of COX-2 Inhibitors
SAR studies on 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine derivatives have revealed compounds with high potency and selectivity for COX-2 over COX-1.
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R¹ | R² | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | H | H | H | 25.4 | 0.31 | 81.9 |
| 5d | H | H | 4-F | 28.7 | 0.24 | 119.6 |
| 5h | 8-Me | H | H | 32.1 | 0.15 | 214.0 |
| 5i | 8-Me | H | 4-Cl | 35.6 | 0.11 | 323.6 |
| 5n | 8-Me | 4-Me | 4-Me | 35.6 | 0.07 | 508.6 |
| Celecoxib | - | - | - | 15.0 | 0.04 | 375.0 |
COX-2 Signaling Pathway in Inflammation
The COX-2 enzyme plays a pivotal role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The diagram below outlines the COX-2 signaling pathway.
Caption: COX-2 Signaling Pathway in Inflammation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. Below are outlines for key assays used to evaluate the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to a kinase.
Workflow:
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer, and serial dilutions of the test compound.
-
Assay Plate Setup: Add the test compound dilutions to the wells of a 384-well plate.
-
Kinase and Antibody Addition: Add the kinase/antibody mixture to all wells.
-
Tracer Addition: Add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor (615 nm) and the Alexa Fluor® 647 acceptor (665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Plot the emission ratio against the inhibitor concentration to determine the IC₅₀ value.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Workflow:
Caption: Workflow for In Vitro COX Inhibition Assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, heme, TMPD, arachidonic acid, and serial dilutions of the test compound.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and the test compound dilutions.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the colorimetric substrate (TMPD).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at a controlled temperature.
-
Signal Detection: Read the absorbance at 590 nm using a microplate reader. The increase in absorbance corresponds to the oxidation of TMPD.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
Derivatives and analogs of this compound represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy as both potent kinase inhibitors and selective COX-2 inhibitors underscores their therapeutic potential in oncology and inflammatory diseases. The structure-activity relationships highlighted in this guide, coupled with detailed experimental protocols and an understanding of the relevant signaling pathways, provide a solid foundation for the rational design and development of novel drug candidates based on this privileged chemical structure. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this important class of compounds.
References
An In-depth Technical Guide to the Solubility and Stability Profile of 2-(Methylsulfonyl)aniline
Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 2-(Methylsulfonyl)aniline is limited. This guide provides a comprehensive profile based on established principles of physical organic chemistry, data extrapolated from structurally similar compounds, and standardized testing methodologies. The information herein serves as a robust framework for researchers, scientists, and drug development professionals to design empirical studies.
Executive Summary
This compound is an aromatic amine containing a strongly electron-withdrawing methylsulfonyl group. This substitution pattern significantly influences its physicochemical properties. It is predicted to be a weakly basic, crystalline solid with limited, pH-dependent aqueous solubility and greater solubility in polar organic solvents. The primary stability concerns revolve around the aniline functional group, which can be susceptible to oxidation and photodegradation, potentially leading to colored impurities. The methylsulfonyl group is chemically robust and not prone to degradation under typical storage or physiological conditions. This document outlines the predicted solubility and stability profiles, provides detailed protocols for their experimental determination, and illustrates key workflows for analysis.
Predicted Physicochemical Properties
The properties of this compound are largely dictated by the interplay between the basic aniline moiety and the polar, aprotic methylsulfonyl group.
| Property | Predicted Value / Characteristic | Rationale |
| CAS Number | 2987-49-7 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | Derived from molecular formula. |
| Appearance | Crystalline solid | Typical for small aromatic molecules. |
| pKa (Anilinium ion) | ~1-2 | The strongly electron-withdrawing -SO₂Me group significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). |
| LogP | 1.0941 (for HCl salt) | [4] |
| Storage | Room temperature, protect from light | [3][4] |
Predicted Solubility Profile
The presence of both a hydrogen-bond-donating amine and a hydrogen-bond-accepting sulfonyl group allows for interactions with a range of solvents. However, the overall crystalline nature of the solid will limit solubility.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale and Remarks |
| Aqueous | Water, Buffers | Low, pH-dependent | As a weak base, solubility will increase significantly in acidic conditions (pH < pKa) due to the formation of the water-soluble anilinium salt.[5][6] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can participate in hydrogen bonding with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | High | The polar sulfonyl group and aniline moiety will interact favorably with these solvents. |
| Non-polar | Toluene, Hexane | Low to Insoluble | The high polarity of the molecule limits its solubility in non-polar environments. |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is governed by the reactivity of the aniline functional group. The methylsulfonyl group is highly stable and unlikely to participate in degradation.
| Stress Condition | Predicted Stability / Degradation Pathway | Rationale |
| Oxidation | Susceptible | The aniline amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and ultimately colored polymeric species. This is a common degradation pathway for aromatic amines.[7][8] |
| Photolysis | Susceptible | Aromatic amines are often light-sensitive and can degrade upon exposure to UV or visible light, frequently resulting in discoloration.[7][9] Storing in light-protected containers is critical.[4] |
| Acidic pH | Generally Stable | While protonated at the amine, the molecule is expected to be relatively stable. However, extreme pH and high temperatures could catalyze hydrolysis or other reactions, though this is less common for the robust sulfonyl group. |
| Basic pH | Generally Stable | Expected to be stable. The aniline proton is not acidic, and the sulfonyl group is resistant to base-catalyzed degradation. |
| Thermal | Stable at RT | Expected to be stable under standard storage conditions.[3] High-temperature stress testing would be required to identify thermal degradation products.[9] |
The most probable degradation pathway involves the aniline moiety.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
The following are generalized, standard protocols that can be adapted to empirically determine the solubility and stability of this compound.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and is a standard method for determining water solubility.
-
Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 5, 7, 9).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed flask. Ensure enough solid is present to maintain a saturated solution with undissolved solid visible.
-
Equilibration: Agitate the flasks at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should confirm the time to equilibrium.
-
Phase Separation: Allow the flasks to stand undisturbed at the same temperature to let the undissolved material settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.
-
Sampling & Analysis: Carefully withdraw a precise volume of the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the aqueous solubility at that specific pH and temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: Stability Assessment (Forced Degradation Study)
This protocol follows the principles outlined in regulatory guidelines like EMA/CVMP to identify potential degradation products and pathways.[9]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Keep the solution at a high temperature (e.g., 60-80 °C).
-
Photolytic: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Control Samples: Maintain unstressed "time zero" samples and control samples stored at a nominal temperature (e.g., 5 °C) in the dark.
-
Time Points: Store the stressed samples for a defined period (e.g., analyze at 2, 8, 24, and 48 hours).
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the percentage of major degradation products formed.
-
Use PDA data to assess peak purity and to help characterize the UV spectra of any new peaks.
-
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
References
- 1. danabiosci.com [danabiosci.com]
- 2. 2987-49-7|this compound|BLD Pharm [bldpharm.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
The Strategic Role of 2-(Methylsulfonyl)aniline in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind with low affinity to biological targets. These initial hits are then optimized and grown into more potent, drug-like candidates. The 2-(Methylsulfonyl)aniline scaffold has garnered significant attention as a valuable fragment due to its unique physicochemical properties and versatile synthetic handles. Its ability to engage in key interactions within protein binding sites, particularly in kinases, makes it a privileged fragment in the development of targeted therapies. This technical guide provides an in-depth overview of this compound as a fragment, including its biological targets, quantitative data on its derivatives, detailed experimental protocols, and a visualization of the relevant signaling pathways.
The this compound Fragment: Physicochemical Properties and Rationale for Use
The this compound core possesses a distinct combination of features that make it an attractive starting point for drug discovery:
-
Hydrogen Bonding Capabilities: The primary amine and the sulfonyl group both act as hydrogen bond donors and acceptors, respectively. This allows the fragment to form crucial interactions with the hinge region of kinases and other key residues in target proteins.
-
Vectorial Growth: The aniline ring provides multiple positions for synthetic elaboration, allowing for systematic exploration of the surrounding binding pocket to enhance potency and selectivity.
-
Favorable Physicochemical Properties: The methylsulfonyl group improves aqueous solubility and metabolic stability, desirable properties for drug candidates.
-
Synthetic Tractability: The this compound core is readily synthesized and can be incorporated into a variety of heterocyclic scaffolds.
Key Biological Targets and Quantitative Data
Derivatives of the this compound fragment have shown significant inhibitory activity against several important protein kinases implicated in cancer and other diseases. The primary targets include Mer, c-Met, and VEGFR2. The following tables summarize the reported in vitro activity of various derivatives incorporating this key fragment.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Mer Kinase Inhibitors | ||||
| Compound 15f [1] | Mer | 37.5 ± 2.7 | A2780 | - |
| MDA-MB-231 | - | |||
| HCT116 | - | |||
| Compound 18c [2] | Mer | 18.5 ± 2.3 | HepG2 | - |
| MDA-MB-231 | - | |||
| HCT116 | - | |||
| Compound 27 [3] | Mer | 2 | - | - |
| c-Met Kinase Inhibitors | ||||
| Compound 18c [2] | c-Met | 33.6 ± 4.3 | HepG2 | - |
| MDA-MB-231 | - | |||
| HCT116 | - | |||
| MET kinase-IN-4[4] | MET | 1.9 | - | - |
| Flt-3 | 4 | - | - | |
| VEGFR-2 | 27 | - | - | |
| VEGFR-2 Kinase Inhibitors | ||||
| Compound 11 [5] | VEGFR-2 | 190 | A549 | 10.61 |
| HepG-2 | 9.52 | |||
| Caco-2 | 12.45 | |||
| MDA-MB-231 | 11.52 | |||
| Compound 88k [6] | VEGFR-2 | 310 | A549 | 5.85 |
| PC-3 | 10.42 | |||
| MDA-MB-231 | 7.91 | |||
| HepG2 | 6.33 | |||
| Compound 25m [6] | VEGFR-2 | 26 | MCF-7 | 0.66 |
| T47D | - |
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful evaluation of fragment-derived compounds. Below are representative methodologies for key assays cited in the development of this compound-based inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.[7]
Materials:
-
Recombinant kinase (e.g., Mer, c-Met, VEGFR2)
-
ULight™-labeled peptide substrate
-
Europium (Eu)-labeled anti-phospho-specific antibody
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
384-well low-volume white plates
-
TR-FRET-enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Dilute the recombinant kinase to the desired concentration in kinase assay buffer and add 5 µL to each well (except negative controls).
-
Reaction Initiation: Prepare a solution of the ULight™-labeled peptide substrate and ATP in kinase assay buffer. Add 10 µL of this solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Add 10 µL of the Eu-labeled anti-phospho-specific antibody in a stop/detection buffer (e.g., kinase buffer containing 20 mM EDTA) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (in 100 µL of medium) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
Protein-Ligand X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment or inhibitor binds to its target protein.[10][11][12]
Workflow:
-
Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target protein kinase domain.
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with a molar excess of the this compound derivative prior to setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to identify conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Soaking: Grow apo-crystals of the target protein. Prepare a solution of the compound in a cryo-protectant solution compatible with the crystal conditions. Soak the apo-crystals in this solution for a defined period (minutes to hours) to allow the compound to diffuse into the crystal and bind to the protein.
-
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals and flash-cool them in liquid nitrogen to prevent radiation damage during data collection.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam at a synchrotron source. Collect a complete diffraction dataset.
-
Structure Determination and Refinement: Process the diffraction data to obtain a set of structure factors. Determine the crystal structure of the protein-ligand complex using molecular replacement with a known structure of the protein as a search model. Refine the atomic coordinates against the experimental data and build the ligand into the observed electron density.
-
Structural Analysis: Analyze the final refined structure to understand the binding mode of the this compound derivative, including key hydrogen bonds, hydrophobic interactions, and the overall orientation in the binding site.
Signaling Pathways and Visualization
The this compound fragment has been successfully employed in the development of inhibitors targeting key kinases in major signaling pathways that drive cancer cell proliferation, survival, and migration. Understanding these pathways is crucial for rational drug design.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell growth, motility, and invasion.[13][14][15] Dysregulation of the HGF/c-Met pathway is implicated in a wide range of human cancers.
Caption: Simplified c-Met signaling pathway.
VEGFR2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[16][17] Inhibition of VEGFR2 signaling is a major strategy in cancer therapy to block tumor growth and metastasis.
Caption: Key pathways in VEGFR2 signaling.
Mer Tyrosine Kinase (MerTK) Signaling Pathway
MerTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[18][19] It is involved in processes such as efferocytosis (clearance of apoptotic cells) and immune regulation. Its overexpression in various cancers is associated with tumor progression and chemoresistance.
Caption: Overview of MerTK signaling pathways.
Conclusion
The this compound fragment represents a valuable starting point for the development of potent and selective kinase inhibitors. Its inherent physicochemical properties and synthetic accessibility make it an attractive scaffold for fragment-based drug discovery campaigns. The successful development of derivatives targeting c-Met, VEGFR2, and MerTK highlights the potential of this fragment in oncology and beyond. This technical guide provides a comprehensive resource for researchers aiming to leverage the this compound core in their drug discovery efforts, from initial screening and characterization to lead optimization and mechanistic studies. The provided data, protocols, and pathway visualizations serve as a foundation for the rational design of next-generation therapeutics based on this privileged fragment.
References
- 1. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are MerTK modulators and how do they work? [synapse.patsnap.com]
Reaction mechanisms involving 2-(Methylsulfonyl)aniline
An In-depth Technical Guide to the Reaction Mechanisms of 2-(Methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aniline featuring a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group positioned ortho to the amino group. This substitution pattern profoundly influences the molecule's chemical reactivity, rendering it a unique building block in medicinal chemistry and materials science. Unlike its electron-rich counterpart, 2-(methylsulfanyl)aniline, the strong inductive and resonance effects of the sulfonyl group deactivate the aromatic ring and reduce the nucleophilicity of the amino group. This guide provides a comprehensive technical overview of the synthesis and principal reaction mechanisms of this compound, including detailed experimental protocols, quantitative data where available, and logical workflows. The content is designed to equip researchers with the foundational knowledge required to effectively utilize this versatile compound in complex synthetic applications.
Synthesis of this compound
The most direct and common synthetic route to this compound involves the oxidation of the corresponding sulfide, 2-(methylsulfanyl)aniline. The methylsulfanyl group is readily oxidized to the sulfoxide and subsequently to the sulfone using common oxidizing agents.
Synthetic Workflow
The synthesis is typically a two-step oxidation process, which allows for the isolation of the intermediate sulfoxide if desired.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of 2-(Methylsulfanyl)aniline
This protocol details the two-stage oxidation to yield the target sulfone.[1]
Materials:
-
2-(Methylsulfanyl)aniline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(methylsulfanyl)aniline (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of aniline).
-
Oxidant Addition: Add 30% hydrogen peroxide (2.25 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80°C and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material and sulfoxide intermediate are consumed.
-
Work-up: Cool the mixture to room temperature and pour it into cold water (approx. 40 mL per gram of starting aniline).
-
Neutralization: Carefully neutralize the solution with a saturated NaHCO₃ solution until effervescence ceases. The product will likely precipitate.
-
Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.[1][2]
Core Reaction Mechanisms
The reactivity of this compound is dominated by the electronic properties of its substituents.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| -NH₂ | C1 | +R > -I (Electron Donating) | Activates ring to electrophilic substitution (o,p-directing); Nucleophilic center. |
| -SO₂CH₃ | C2 | -R, -I (Strongly Electron Withdrawing) | Deactivates ring to electrophilic substitution (m-directing); Reduces basicity and nucleophilicity of the amino group. |
Data derived from established principles of physical organic chemistry.
The powerful deactivating effect of the ortho-sulfonyl group makes the amino group significantly less basic and nucleophilic compared to aniline or 2-methylaniline.[3] This has critical implications for its reaction mechanisms.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various medicinally important heterocyclic compounds, including quinazolines, benzothiazines, and triazoles, utilizing 2-(methylsulfonyl)aniline as a key starting material. The methodologies presented are based on established synthetic strategies for analogous aniline derivatives. Due to the limited availability of direct literature precedents for this compound in these specific reactions, the following protocols are proposed as robust starting points for synthesis and optimization. The electron-withdrawing and sterically demanding nature of the methylsulfonyl group may influence reaction rates and yields, potentially requiring adjustments to the reaction conditions.
Synthesis of 8-(Methylsulfonyl)quinazolines
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The following protocols describe plausible methods for the synthesis of 8-(methylsulfonyl)quinazoline derivatives from this compound.
Friedländer Annulation for 4-Aryl-8-(methylsulfonyl)quinazolines
This protocol describes the synthesis of 4-aryl-8-(methylsulfonyl)quinazolines via a modified Friedländer annulation, which involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene group. In this proposed pathway, this compound is first acylated to form an ortho-aminoaryl ketone intermediate, which then undergoes cyclization.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-3-(methylsulfonyl)acetophenone
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-(methylsulfonyl)acetophenone.
Step 2: Cyclization to 4-Aryl-8-(methylsulfonyl)quinazoline
-
In a round-bottom flask, combine 2-amino-3-(methylsulfonyl)acetophenone (1.0 eq), an appropriate aromatic aldehyde (1.1 eq), and a catalytic amount of a base (e.g., potassium hydroxide) in a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-150 °C for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the desired 4-aryl-8-(methylsulfonyl)quinazoline.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-(methylsulfonyl)acetophenone | This compound | Acetyl chloride, AlCl₃ | Toluene | 60-80 | 2-4 | [Estimated] 60-75 |
| 4-Aryl-8-(methylsulfonyl)quinazoline | 2-Amino-3-(methylsulfonyl)acetophenone | Aromatic aldehyde, KOH | DMF | 120-150 | 6-12 | [Estimated] 50-70 |
*Yields are estimated based on similar transformations and may require optimization.
Reaction Workflow:
Caption: Synthesis of 4-Aryl-8-(methylsulfonyl)quinazolines.
Synthesis of 8-(Methylsulfonyl)-1,2-benzothiazines
1,2-Benzothiazine derivatives are of significant interest in medicinal chemistry. The following protocol outlines a potential route for the synthesis of 8-(methylsulfonyl)-1,2-benzothiazine 1,1-dioxides, which are structurally related to several known bioactive compounds.
Cyclocondensation Approach
This proposed synthesis involves the cyclocondensation of a sulfonamide derivative of this compound with an α-halo ketone.
Experimental Protocol:
Step 1: Sulfonamide Formation
-
Dissolve this compound (1.0 eq) in pyridine at 0 °C.
-
Slowly add a sulfonyl chloride (e.g., methanesulfonyl chloride, 1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into cold dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-(2-(methylsulfonyl)phenyl)methanesulfonamide.
Step 2: N-Alkylation and Cyclization
-
To a solution of the sulfonamide from Step 1 (1.0 eq) in a polar aprotic solvent like DMF, add a base (e.g., potassium carbonate, 1.5 eq).
-
Add an α-halo ketone (e.g., 2-chloro-1-phenylethanone, 1.1 eq).
-
Heat the mixture to 80-100 °C for 8-16 hours.
-
Cool the reaction, add water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. The crude product may undergo spontaneous or base-catalyzed cyclization. If not, treat the intermediate with a stronger base (e.g., sodium ethoxide in ethanol) to induce cyclization.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-(2-(methylsulfonyl)phenyl)methanesulfonamide | This compound | Methanesulfonyl chloride | Pyridine | RT | 4-6 | [Estimated] 80-90 |
| 8-(Methylsulfonyl)-1,2-benzothiazine 1,1-dioxide derivative | N-(2-(methylsulfonyl)phenyl)methanesulfonamide | α-Halo ketone, K₂CO₃ | DMF | 80-100 | 8-16 | [Estimated] 40-60 |
*Yields are estimated and subject to optimization.
Signaling Pathway Diagram:
Caption: Synthesis of 8-(Methylsulfonyl)-1,2-benzothiazines.
Synthesis of 1,2,4-Triazoles from this compound
This protocol describes a potential pathway to synthesize a triazole ring fused to the benzene ring of this compound, specifically a[1][2][3]triazolo[4,3-a] derivative, starting from the corresponding hydrazine.
Synthesis via Hydrazine Intermediate
Experimental Protocol:
Step 1: Diazotization and Reduction to Hydrazine
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After stirring for 30 minutes, add this diazonium salt solution to a cold solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.
-
Stir the mixture for 2-3 hours at 0-5 °C.
-
Basify the solution with a concentrated sodium hydroxide solution and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain 2-(methylsulfonyl)phenylhydrazine.
Step 2: Cyclization with an Orthoester
-
Reflux a mixture of 2-(methylsulfonyl)phenylhydrazine (1.0 eq) and a suitable orthoester (e.g., triethyl orthoformate, large excess) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess orthoester under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 8-(methylsulfonyl)-[1][2][3]triazolo[4,3-a]benzene.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Methylsulfonyl)phenylhydrazine | This compound | NaNO₂, SnCl₂ | aq. HCl | 0-5 | 2-3 | [Estimated] 50-70 |
| 8-(Methylsulfonyl)-[1][2][3]triazolo[4,3-a]benzene | 2-(Methylsulfonyl)phenylhydrazine | Triethyl orthoformate | Neat | Reflux | 4-8 | [Estimated] 60-80 |
*Yields are estimated and may require optimization.
Experimental Workflow Diagram:
Caption: Synthesis of a Triazole from this compound.
Disclaimer: These protocols are proposed based on established chemical principles and may require optimization for the specific substrate, this compound. All experiments should be conducted by trained personnel in a well-equipped laboratory with appropriate safety precautions.
References
Application Notes and Protocols: 2-(Methylsulfonyl)aniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfonyl)aniline is a versatile building block in medicinal chemistry, valued for its utility as a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the methylsulfonyl group, a strong electron-withdrawing moiety, significantly influences the physicochemical properties of the aniline ring, impacting factors such as acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable scaffold for the development of targeted therapeutics, particularly in the areas of oncology and inflammatory diseases.
The methylsulfonyl group is a common pharmacophore in many approved drugs, where it often serves to enhance solubility, improve metabolic stability, and participate in key binding interactions with biological targets.[1] This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase and cyclooxygenase inhibitors. Detailed experimental protocols and relevant biological data for derivative compounds are also presented.
Key Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its role as a versatile starting material for the synthesis of heterocyclic compounds and other complex organic molecules with therapeutic potential.
Kinase Inhibitor Synthesis
Aniline derivatives are fundamental scaffolds for a vast number of kinase inhibitors, often acting as "hinge-binding" moieties that occupy the ATP-binding site of the kinase.[2] The 2-methylsulfonyl substituent can influence the binding affinity and selectivity of these inhibitors. Derivatives of substituted anilines have demonstrated significant potential as potent inhibitors of various kinases, including receptor tyrosine kinases like Mer and c-Met, which are frequently overexpressed in tumors.[2]
Anti-inflammatory Agents (COX-2 Inhibitors)
The 4-(methylsulfonyl)aniline scaffold is a well-established component of selective cyclooxygenase-2 (COX-2) inhibitors.[3] While the user's interest is in the 2-substituted isomer, the underlying principle of the methylsulfonyl group's contribution to COX-2 inhibition is relevant. The development of novel anti-inflammatory agents often involves the incorporation of the methylsulfonylaniline pharmacophore.[4]
Antimicrobial Agents
Derivatives of methylsulfonyl-containing aromatic compounds have been investigated for their antimicrobial properties. For instance, indole derivatives bearing a 4-methylsulfonylphenyl group have shown potent antibacterial activity against various strains, including MRSA and E. coli.[3]
Quantitative Data of Derivative Compounds
The following tables summarize the biological activity of various compounds synthesized from aniline derivatives, including those with methylsulfonyl or related functionalities. This data provides a reference for the potential potency of compounds that can be derived from this compound.
Table 1: Kinase Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM)[5] |
|---|---|---|
| 14a | Mer | 8.1 |
| c-Met | 144.0 | |
| 14b | Mer | 9.6 |
| c-Met | >1000 | |
| 18c | Mer | 18.5 ± 2.3 |
| | c-Met | 33.6 ± 4.3 |
Table 2: In Vitro Antiproliferative Activity of Compound 18c
| Cell Line | IC50 (µM)[5] |
|---|---|
| HepG2 | 0.89 ± 0.05 |
| MDA-MB-231 | 1.25 ± 0.11 |
| HCT116 | 0.54 ± 0.03 |
Table 3: COX Inhibitory Activity of 2-(4-Methylsulfonylphenyl) Indole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 7a | >100 | 0.12 |
| 7g | >100 | 0.08 |
| 7i | >100 | 0.15 |
| Celecoxib | 15.2 | 0.05 |
Note: The data in Table 3 is for 4-(methylsulfonyl)phenyl derivatives, illustrating the potency of this pharmacophore in COX inhibition.[3]
Experimental Protocols
The following are generalized protocols for key chemical transformations involving aniline derivatives, which can be adapted for this compound.
Protocol 1: Synthesis of N-Aryl Amides (Acylation)
This protocol describes the acylation of the primary amine of an aniline derivative.[6]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine
-
Acetyl chloride
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-Aryl Sulfonamides
This protocol outlines the reaction of an aniline with a sulfonyl chloride to form a sulfonamide.[6]
Materials:
-
This compound
-
Pyridine
-
Benzenesulfonyl chloride
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: In Vitro Kinase Assay
This is a general method to evaluate the inhibitory activity of synthesized compounds against a target kinase.[2]
Materials:
-
Synthesized inhibitor compound
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compound in DMSO.
-
In a microplate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted inhibitor compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using suitable software.[7]
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a derivative of this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and screening of bioactive compounds from this compound.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of medicinally relevant compounds, particularly kinase and COX inhibitors. The protocols and data presented here provide a foundational resource for researchers to explore the potential of this building block in their drug discovery programs. The strategic incorporation of the 2-methylsulfonylaniline scaffold can lead to the development of potent and selective therapeutic agents targeting a range of diseases.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Methylsulfonyl)aniline as a Versatile Building Block for Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies.
This document provides detailed application notes and protocols on the use of 2-(methylsulfonyl)aniline as a key building block in the synthesis of potent kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor and contribute to the overall physicochemical properties of the inhibitor, influencing its solubility, metabolic stability, and target engagement. This scaffold is notably a key component in the structure of Lapatinib, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] These notes will cover the synthesis of kinase inhibitors incorporating this moiety, protocols for their biological evaluation, and relevant signaling pathways.
Kinase Targets and Signaling Pathways
Kinase inhibitors derived from this compound and related structures have shown significant activity against several key kinases involved in cancer progression, most notably EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling events.[3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors targeting EGFR block the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2 (KDR), is a key regulator of angiogenesis, the formation of new blood vessels.[4] Tumors require a dedicated blood supply to grow and metastasize, a process driven by growth factors like VEGF. Inhibition of VEGFR blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply. Several 4-anilinoquinazoline derivatives have been developed as potent inhibitors of VEGFR-2.[5]
References
- 1. youtube.com [youtube.com]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Anilino-4-Substituted-Pyrimidines Utilizing 2-(Methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Anilino-4-substituted-pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a common feature in a variety of kinase inhibitors and other biologically active molecules. The strategic functionalization of the pyrimidine ring at the 2- and 4-positions allows for the fine-tuning of their pharmacological properties. These compounds have been explored as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and 3-phosphoinositide-dependent kinase 1 (PDK1), making them valuable leads in the development of novel therapeutics, particularly in oncology.[1][2]
This document provides a detailed protocol for a representative synthesis of 2-anilino-4-substituted-pyrimidines, using 2-(methylsulfonyl)aniline as a key building block. The presented methodology is based on a two-step process involving an initial nucleophilic aromatic substitution (SNAr) followed by a subsequent substitution to introduce diversity at the 4-position of the pyrimidine core.
Synthetic Strategy
The general synthetic approach commences with the reaction of 2,4-dichloropyrimidine with this compound. In many cases of nucleophilic substitution on 2,4-dichloropyrimidine, the C4 position is more reactive towards amines.[3][4][5] However, selective substitution at the C2 position can be achieved, sometimes requiring specific conditions or catalysts. For the purpose of this protocol, we will outline a common sequence where the aniline derivative is first installed, followed by the introduction of a substituent at the 4-position. This stepwise approach offers a versatile platform for creating a library of analogs.
The overall synthetic workflow is depicted in the diagram below:
Figure 1: General workflow for the synthesis of 2-anilino-4-substituted-pyrimidines.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-N-(2-(methylsulfonyl)phenyl)pyrimidin-2-amine (Intermediate)
This procedure describes the nucleophilic aromatic substitution reaction between 2,4-dichloropyrimidine and this compound.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Dioxane, anhydrous
-
Cesium carbonate (Cs₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂) (optional, for catalyzed reactions)
-
Xantphos (optional, for catalyzed reactions)
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq.), this compound (1.1 eq.), and cesium carbonate (2.0 eq.).
-
Add anhydrous dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Optional for catalyzed reaction: Add Pd(OAc)₂ (0.02 eq.) and Xantphos (0.04 eq.) to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-chloro-N-(2-(methylsulfonyl)phenyl)pyrimidin-2-amine.
Step 2: Synthesis of 2-((2-(Methylsulfonyl)phenyl)amino)-4-substituted-pyrimidine (Final Product)
This step illustrates the introduction of a substituent at the 4-position of the pyrimidine ring via a nucleophilic substitution or a cross-coupling reaction. The following is a general procedure for a Suzuki cross-coupling reaction.
Materials:
-
4-Chloro-N-(2-(methylsulfonyl)phenyl)pyrimidin-2-amine (from Step 1)
-
Substituted boronic acid or boronate ester (1.2 eq.)
-
Dioxane and water (e.g., 4:1 v/v)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Nitrogen gas (N₂)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-N-(2-(methylsulfonyl)phenyl)pyrimidin-2-amine (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) in a mixture of dioxane and water.
-
Add the base (e.g., Na₂CO₃, 3.0 eq.) to the mixture.
-
De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 2-((2-(methylsulfonyl)phenyl)amino)-4-substituted-pyrimidine.
Data Presentation
The following tables provide representative quantitative data for the synthesis of analogous 2-anilino-4-substituted-pyrimidines. Please note that the actual yields and properties for the synthesis using this compound may vary.
Table 1: Representative Reaction Yields
| Step | Product | Typical Yield (%) |
| 1 | 4-Chloro-N-phenylpyrimidin-2-amine analogs | 60-85 |
| 2 | 2-Anilino-4-aryl-pyrimidine analogs | 50-90 |
Table 2: Characterization Data for Representative 2-Anilino-4-substituted-pyrimidines
| Compound ID | R Group at 4-position | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| I | Phenyl | C₁₆H₁₃N₃ | 247.30 | 135-137 |
| II | 4-Methylphenyl | C₁₇H₁₅N₃ | 261.32 | 168-170 |
| III | 3-Methoxyphenyl | C₁₇H₁₅N₃O | 277.32 | 142-144 |
| IV | 1-Methyl-1H-pyrazol-4-yl | C₁₅H₁₄N₆ | 278.31 | 198-200 |
Signaling Pathways and Logical Relationships
The synthesized 2-anilino-4-substituted-pyrimidines often act as kinase inhibitors. The general mechanism involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Figure 2: Mechanism of kinase inhibition by 2-anilino-4-substituted-pyrimidines.
References
- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Analytical Characterization of 2-(Methylsulfonyl)aniline
Disclaimer: Publicly available analytical data specifically for 2-(Methylsulfonyl)aniline is limited. The following protocols and data tables are based on established analytical principles for aniline compounds and structurally related molecules.[1][2][3] The provided quantitative data is illustrative and serves as a representative example; all methods require validation for the specific matrix and instrumentation used.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is ideal for its purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.[4]
Application Note: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and precise method for assessing the purity of this compound. The compound is separated on a C18 reverse-phase column using a mobile phase of acetonitrile and water.[5] Purity is typically determined by an area normalization calculation, assuming all components have a similar response factor at the detection wavelength.[1] For higher accuracy, quantification should be performed against a certified reference standard.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the initial mobile phase composition as the diluent.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., methanol or mobile phase) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions: The following table outlines typical starting conditions.
| Parameter | Recommended Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[4] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 10 µL[5] |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the purity of the sample using the area normalization method or by determining its concentration from the calibration curve.
-
| Parameter | Typical Performance Characteristic |
| Linearity (r²) | > 0.998 |
| Range | 1 - 100 µg/mL[5] |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 2%[5] |
| Limit of Detection (LOD) | ~0.5 µg/mL[5] |
| Limit of Quantification (LOQ) | ~1 µg/mL[5] |
Application Note: Impurity Identification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities in this compound. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer makes it an invaluable tool for impurity profiling.[1]
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.[1]
-
GC-MS Conditions:
| Parameter | Recommended Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Injector Temperature | 250 °C[1] |
| Oven Program | Initial 60 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 5 min.[1] |
| MS Transfer Line Temp. | 280 °C[1] |
| Ion Source Temp. | 230 °C (EI)[1] |
| Mass Scan Range | 40-450 amu[1] |
-
Data Analysis:
-
Calculate the percentage of impurities based on the relative peak areas in the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).
-
Spectroscopic Methods
Spectroscopic methods provide critical information about the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
Data Acquisition: Acquire standard ¹H and ¹³C spectra according to the instrument's standard operating procedures.
(Note: These are predicted values based on the structure and data from similar compounds like 2-(Phenylsulfonyl)aniline. Actual values must be determined experimentally.)[7]
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic | 6.8 - 7.9 | Multiplets | Aromatic CH |
| Amine | ~4.5 - 5.5 | Broad Singlet | -NH₂ |
| Sulfonyl Methyl | ~3.0 - 3.2 | Singlet | -SO₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| Aromatic | 115 - 150 | Aromatic C |
| Sulfonyl Methyl | ~44 | -SO₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring firm contact with the pressure clamp.[6]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |
| N-H | 3300 - 3500 | Asymmetric & Symmetric Stretching[8] |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| S=O | 1300 - 1350 (Asymmetric) | Stretching[9] |
| S=O | 1120 - 1160 (Symmetric) | Stretching[9] |
| C-N | 1250 - 1350 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretching |
Thermal Analysis (TGA/DSC)
Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability, melting point, and decomposition profile of a substance.[10][11]
Application Note: Thermal Stability and Phase Transitions
TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and decomposition points.[12] DSC measures the heat flow into or out of a sample, revealing phase transitions such as melting (endotherm) and crystallization or decomposition (exotherm).[13] This combined analysis is crucial for understanding the physicochemical properties of active pharmaceutical ingredients.
-
Instrumentation: A Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.[11]
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or aluminum pan.
-
Analysis Conditions:
| Parameter | Recommended Value |
| Temperature Program | Ramp from 30 °C to 350 °C at 10 °C/min[12] |
| Purge Gas | Dry Nitrogen at 30 mL/min[12] |
| Sample Pan | Alumina ceramic pan[12] |
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.
-
From the TGA curve, determine the onset temperature of decomposition, indicated by significant mass loss.
-
Visualized Workflows
Integrated Characterization Workflow
The following diagram illustrates a comprehensive workflow for the characterization of this compound, from initial identification to final quality assessment.
Caption: Comprehensive analytical workflow.
HPLC Quantification Workflow
This diagram details the procedural flow for quantifying this compound using the HPLC-UV method described.
Caption: HPLC-UV quantification protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(Phenylsulfonyl)aniline(4273-98-7) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. azom.com [azom.com]
- 13. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Application Notes and Protocols: Scale-up Synthesis of 2-(Methylsulfonyl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline derivatives are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] Specifically, 2-(Methylsulfonyl)aniline and its derivatives are crucial intermediates in the synthesis of biologically active compounds, most notably as "hinge-binding" moieties in kinase inhibitors used in oncology.[3] The methylsulfonyl group plays a significant role in modulating physicochemical properties such as solubility, metabolic stability, and target binding affinity.[3]
The development of robust, safe, and scalable synthetic routes for these building blocks is of critical interest to the pharmaceutical and chemical industries. These application notes provide detailed protocols for scalable synthetic pathways to this compound derivatives, focusing on operational simplicity, safety, and the use of cost-effective reagents.
Overview of Synthetic Strategies
Two primary, scalable synthetic strategies for aniline derivatives are presented. Route A represents a classical, multi-step pathway involving a diazonium salt intermediate, which is highly adaptable for large-scale production. Route B is a more contemporary approach utilizing a palladium-catalyzed cross-coupling reaction. While both routes initially yield a methylsulfanyl (-SCH₃) analogue, a final oxidation step efficiently converts it to the target methylsulfonyl (-SO₂CH₃) compound.
References
Application Notes and Protocols for Acylation Reactions of 2-(Methylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the acylation of 2-(methylsulfonyl)aniline, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols outlined below cover N-acetylation and N-benzoylation, offering versatile routes for the modification of this important building block.
Introduction
Acylation of the amino group in this compound is a fundamental reaction in organic synthesis. The resulting N-acylated products are valuable intermediates in the development of new therapeutic agents, agrochemicals, and materials. The methylsulfonyl group at the ortho position influences the reactivity of the aniline and the properties of the resulting amide products. This document presents two primary protocols for the acylation of this compound, along with a summary of reaction conditions and expected outcomes based on related procedures.
Data Presentation
The following table summarizes quantitative data for representative acylation reactions of anilines, providing a reference for expected yields and reaction conditions.
| Starting Aniline | Acylating Agent | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Aniline | Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | 1 h | 79 | [1] |
| 2-Methylaniline | Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | 1 h | 72 | [1] |
| Aniline | Acetyl chloride | DMF | K2CO3 / TBAB | 10-15 min | High (not specified) | [2] |
| Phenylethylamine | Benzoyl chloride | Water | Potassium Hydroxide | 3 h | 98.6 | [3] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound using Acetic Anhydride
This protocol describes the acetylation of this compound using acetic anhydride and sodium acetate in an aqueous medium.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
Dissolution of Aniline: In a round-bottom flask, suspend this compound (1.0 eq) in water.
-
Formation of Hydrochloride Salt: Slowly add concentrated hydrochloric acid (approx. 0.8 eq) to the suspension while stirring until the aniline dissolves completely, forming the hydrochloride salt.
-
Preparation of Sodium Acetate Solution: In a separate beaker, dissolve sodium acetate (1.05 eq) in water.
-
Acetylation Reaction: To the solution of the aniline hydrochloride, add acetic anhydride (1.2 eq) and swirl the flask to ensure mixing. Immediately add the sodium acetate solution to the reaction mixture.
-
Precipitation and Isolation: A precipitate of the N-acetylated product should form. Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water and allow it to dry.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure N-(2-(methylsulfonyl)phenyl)acetamide.
Protocol 2: N-Acylation of this compound using Acyl Chloride
This protocol details a general procedure for the acylation of this compound with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in an organic solvent with a base.
Materials:
-
This compound
-
Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Signaling Pathway Analogy: Amide Bond Formation
While not a biological signaling pathway, the logical flow of the chemical reaction can be visualized in a similar manner, showing the key steps of activation and bond formation.
Caption: Logical steps in the N-acylation reaction.
References
Application Notes and Protocols for the Sulfonylation of Anilines Under Mild Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern and mild methodologies for the sulfonylation of anilines, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. Traditional methods often require harsh conditions, limiting their application in late-stage functionalization and on complex substrates. The protocols detailed below utilize milder reagents and conditions, including photoredox catalysis and solvent-free systems, offering improved substrate scope and functional group tolerance.
Visible-Light-Mediated Sulfonylation of Anilines
The use of visible light as a renewable energy source has enabled the development of exceptionally mild and efficient sulfonylation reactions. These methods proceed via radical intermediates, allowing for C-H functionalization under conditions that are often compatible with sensitive functional groups.
Using Sulfonyl Fluorides as Sulfonylation Reagents
This protocol describes a visible-light-mediated approach for the sulfonylation of anilines utilizing stable and modifiable sulfonyl fluorides as the sulfonylation agent.[1]
Key Features:
-
Mild Conditions: The reaction is carried out at room temperature using visible light.[1]
-
Stable Reagents: Sulfonyl fluorides are generally more stable than the corresponding sulfonyl chlorides.[1]
-
Good Efficiency: A variety of substituted sulfonylanilines can be synthesized in moderate to good yields.[1]
Table 1: Substrate Scope for Visible-Light-Mediated Sulfonylation with Sulfonyl Fluorides.[1]
| Entry | Aniline Derivative | Sulfonyl Fluoride | Product | Yield (%) |
| 1 | N,N-dimethylaniline | Phenylsulfonyl fluoride | N,N-dimethyl-4-(phenylsulfonyl)aniline | 75 |
| 2 | N,N-diethylaniline | Phenylsulfonyl fluoride | N,N-diethyl-4-(phenylsulfonyl)aniline | 57 |
| 3 | Aniline | Phenylsulfonyl fluoride | 4-(phenylsulfonyl)aniline & 2-(phenylsulfonyl)aniline | 3k (para) & 3l (ortho) observed |
| 4 | N,N-dimethyl-p-toluidine | Phenylsulfonyl fluoride | N,N,4-trimethyl-2-(phenylsulfonyl)aniline | 82 |
| 5 | 1,4-phenylenediamine | Phenylsulfonyl fluoride | N1-(phenylsulfonyl)benzene-1,4-diamine | 35 |
Experimental Protocol: General Procedure for Visible-Light-Mediated Sulfonylation with Sulfonyl Fluorides [1]
-
To an oven-dried Schlenk tube, add the aniline derivative (0.2 mmol, 1.0 equiv.), sulfonyl fluoride (0.4 mmol, 2.0 equiv.), and a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, 1-5 mol%).
-
Add a magnetic stir bar to the tube.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed solvent (e.g., acetonitrile, 2.0 mL) via syringe.
-
Place the reaction mixture in a photoreactor equipped with a blue LED light source (e.g., 440-450 nm).
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonylaniline.
Diagram 1: General Workflow for Visible-Light Sulfonylation
Caption: General experimental workflow for visible-light-mediated sulfonylation.
Using Sulfinate Salts as Sulfonyl Radical Precursors
This photoredox-catalyzed reaction utilizes bench-stable sulfinate salts as precursors to sulfonyl radicals for the direct sulfonylation of anilines.[2][3][4] This method is noted for its mildness and applicability to late-stage functionalization of drug molecules.[2][4][5]
Key Features:
-
Mild Photoredox Catalysis: Employs an iridium-based photocatalyst and blue LED irradiation.[2]
-
External Oxidant: Requires an oxidant, such as potassium persulfate (K₂S₂O₈), to facilitate the catalytic cycle.[2]
-
Broad Scope: Tolerates a wide range of substituents on both the aniline and the sulfinate salt.[2][5]
Table 2: Selected Examples of Direct Sulfonylation of Anilines with Sulfinate Salts.[5]
| Entry | Aniline Derivative | Sodium Sulfinate | Product | Yield (%) |
| 1 | N,N-dimethylaniline | Sodium benzenesulfinate | N,N-dimethyl-4-(phenylsulfonyl)aniline | 95 |
| 2 | 4-methoxy-N,N-dimethylaniline | Sodium benzenesulfinate | 4-methoxy-N,N-dimethyl-2-(phenylsulfonyl)aniline | 85 |
| 3 | N-phenylpiperidine | Sodium benzenesulfinate | 1-(4-(phenylsulfonyl)phenyl)piperidine | 78 |
| 4 | N,N-dimethylaniline | Sodium methanesulfinate | N,N-dimethyl-4-(methylsulfonyl)aniline | 72 |
| 5 | N,N-dimethylaniline | Sodium cyclohexanesulfinate | 4-(cyclohexylsulfonyl)-N,N-dimethylaniline | 65 |
Experimental Protocol: General Procedure for Photoredox-Catalyzed Sulfonylation with Sulfinate Salts [2]
-
In a reaction vial, combine the aniline derivative (0.2 mmol, 1.0 equiv.), sulfinate salt (0.4 mmol, 2.0 equiv.), [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1-2 mol%), and potassium persulfate (K₂S₂O₈, 0.4 mmol, 2.0 equiv.).
-
Add a magnetic stir bar.
-
Add a mixture of degassed acetonitrile and water (e.g., 3:1 ratio, 0.1 M).
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Stir the reaction at room temperature for 12-24 hours.
-
After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure sulfonylaniline.
Photocatalytic Activation of N-Hydroxymethylphthalimide (NHMP) Sulfones
This method introduces N-hydroxymethylphthalimide (NHMP) sulfones as novel precursors to sulfinyl radicals upon single-electron reduction under photocatalytic conditions.[6][7] This approach avoids the need for strong external oxidants and is suitable for complex and biologically relevant scaffolds.[6][7][8]
Key Features:
-
Reductive Generation of Radicals: Forms sulfinyl radicals through photoreduction, offering a different mechanistic pathway.[6]
-
Operationally Simple: The procedure is straightforward and does not require harsh reagents.[6]
-
High Functional Group Tolerance: Demonstrates compatibility with various functional groups, including heteroaromatics.[7]
Table 3: Sulfonylation of Anilines using NHMP Sulfone Precursors.[6]
| Entry | Aniline Derivative | NHMP Sulfone | Product | Yield (%) |
| 1 | 4-methoxy-N,N-dimethylaniline | Phenyl-NHMP sulfone | 2-(benzylsulfonyl)-4-methoxy-N,N-dimethylaniline | 77 |
| 2 | N,N-dimethylaniline | Phenyl-NHMP sulfone | 4-(benzylsulfonyl)-N,N-dimethylaniline | 68 |
| 3 | 3-methoxy-N,N-dimethylaniline | Phenyl-NHMP sulfone | 5-methoxy-N,N-dimethyl-2-(phenylsulfonyl)aniline | 71 |
| 4 | N-phenylmorpholine | Phenyl-NHMP sulfone | 4-(4-(phenylsulfonyl)phenyl)morpholine | 55 |
Experimental Protocol: General Procedure for Sulfonylation using NHMP Sulfones [6]
-
Charge a 10 mL sealed vial with the dialkylaniline (1 equiv.), the corresponding NHMP sulfone derivative (2-3 equiv.), and Ru(bpy)₃(PF₆)₂ (2 mol%).
-
Evacuate and backfill the vial with nitrogen (repeat three times).
-
Add degassed acetonitrile (MeCN) or a MeCN:DMA mixture (10:1) to achieve a 0.1 M concentration.
-
Irradiate the reaction mixture with a blue LED (λₘₐₓ = 440 nm) at 40–50 °C for 2 hours.
-
Upon completion, dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
Diagram 2: Proposed Mechanistic Pathways for NHMP Sulfone Activation
Caption: Plausible mechanistic pathways for the photocatalytic sulfonylation of anilines.[6][7]
Heterogeneous Copper-Catalyzed Sulfonylation
This method employs a recyclable, biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) for the sulfonylation of aniline derivatives with sodium sulfinates at room temperature.[9]
Key Features:
-
Green Chemistry: Utilizes a biomass-derived, recyclable heterogeneous catalyst.[9]
-
Room Temperature: The reaction proceeds efficiently at ambient temperature.[9]
-
Air Atmosphere: Can be performed in air, simplifying the experimental setup.[9]
Table 4: Copper-Catalyzed C-H Sulfonylation of Anilide Derivatives.[9]
| Entry | N-phenylpicolinamide Derivative | Sodium Sulfinate | Product | Yield (%) |
| 1 | N-phenylpicolinamide | Sodium p-toluenesulfinate | N-(4-(p-tolylsulfonyl)phenyl)picolinamide | 85 |
| 2 | N-(4-methylphenyl)picolinamide | Sodium p-toluenesulfinate | N-(4-methyl-2-(p-tolylsulfonyl)phenyl)picolinamide | 78 |
| 3 | N-(4-methoxyphenyl)picolinamide | Sodium p-toluenesulfinate | N-(4-methoxy-2-(p-tolylsulfonyl)phenyl)picolinamide | 81 |
| 4 | N-phenylpicolinamide | Sodium benzenesulfinate | N-(4-(phenylsulfonyl)phenyl)picolinamide | 82 |
Experimental Protocol: General Procedure for Heterogeneous Copper-Catalyzed Sulfonylation [9]
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-phenylpicolinamide derivative (0.2 mmol), sodium sulfinate (0.4 mmol), CuₓOᵧ@CS-400 catalyst (20 mg), Ag₂CO₃ (20 mol%), and K₂S₂O₈ (2.0 equiv.).
-
Add a 1:1 mixture of acetone/H₂O (3.0 mL).
-
Stir the resulting mixture at room temperature for 3-12 hours in air.
-
Upon completion, add H₂O (20 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
The picolinamide directing group can be readily hydrolyzed to yield the corresponding 4-sulfonyl aniline.[9]
Solvent-Free Sulfonylation at Room Temperature
For a more environmentally friendly approach, the sulfonylation of anilines can be achieved under solvent-free conditions at room temperature using p-toluenesulfonyl chloride.[10][11]
Key Features:
-
Green and Economical: Avoids the use of solvents and expensive catalysts.[10]
-
Simple Conditions: The reaction proceeds by simply mixing the reagents at room temperature.[10]
-
Chemoselective: Can selectively sulfonylate an amino group in the presence of a hydroxyl group.[10][11]
Table 5: Solvent-Free Sulfonylation of Anilines and Alcohols.[10]
| Entry | Substrate | Sulfonyl Chloride | Time (min) | Yield (%) |
| 1 | Aniline | p-toluenesulfonyl chloride | 5 | 98 |
| 2 | 4-nitroaniline | p-toluenesulfonyl chloride | 10 | 95 |
| 3 | Benzyl alcohol | p-toluenesulfonyl chloride | 15 | 92 |
| 4 | 4-aminophenol | p-toluenesulfonyl chloride | 5 | 98 (N-sulfonylation) |
Experimental Protocol: General Procedure for Solvent-Free Sulfonylation [11]
-
In a flask or vial, mix the aniline (2 mmol) and p-toluenesulfonyl chloride (2 mmol).
-
Add a magnetic stir bar and stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is often complete within minutes.
-
Upon completion, the resulting solid can be recrystallized from an appropriate solvent (e.g., ethanol/water) to afford the pure sulfonamide.
Diagram 3: Comparison of Sulfonylation Approaches
Caption: Overview of mild sulfonylation strategies for anilines.
References
- 1. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 3. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Direct sulfonylation of anilines mediated by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Diazotization-Based Substitutions of Sulfonylated Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their role as bioisosteres for carboxylic acids and their presence in a multitude of approved drugs.[1] The synthetic accessibility of diverse sulfonamides often relies on the reaction between an amine and a corresponding sulfonyl chloride.[1] Diazotization of anilines, a classic transformation in organic chemistry, provides a powerful platform for introducing a wide range of functionalities onto an aromatic ring.[2][3] When applied to sulfonylated anilines or their precursors, this methodology opens up efficient pathways for the synthesis of key intermediates like aryl sulfonyl chlorides and other valuable derivatives, which are crucial for drug discovery and development.[1][4]
These application notes provide detailed protocols and data for key diazotization-based substitution reactions involving sulfonylated anilines, including the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions.
Application Note 1: Sandmeyer-Type Synthesis of Aryl Sulfonyl Chlorides and Sulfonamides
The conversion of aromatic amines to sulfonyl chlorides via a Sandmeyer-type reaction is a highly valuable transformation, providing direct access to precursors for sulfonamides, sulfonate esters, and other sulfur(VI) compounds.[5] A modern and operationally simple approach utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid SO₂ surrogate, avoiding the need to handle gaseous sulfur dioxide.[1][6] This method allows for the in situ generation of the diazonium salt, which is then converted to the sulfonyl chloride, making the process safer and more scalable.[1][7]
Logical Workflow: From Aniline to Sulfonamide
The overall process involves the diazotization of a starting aniline in the presence of a copper catalyst and a chloride source, followed by reaction with an SO₂ surrogate to form the sulfonyl chloride intermediate. This intermediate can either be isolated or reacted in situ with a desired amine to yield the final sulfonamide product.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols: Oxidation of the Methylsulfanyl Group in Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a methylsulfanyl (-SCH₃) group to the aniline ring provides a versatile handle for synthetic modification and can significantly influence the pharmacological properties of the molecule. Oxidation of this sulfur moiety to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) offers a powerful strategy to modulate key drug-like properties such as solubility, polarity, and metabolic stability.
This document provides detailed application notes on the oxidation of the methylsulfanyl group in aniline derivatives, with a focus on its relevance in drug development, particularly in the synthesis of kinase inhibitors. We present a comparative analysis of common oxidation methods, detailed experimental protocols, and visualizations to aid in the design and execution of these important chemical transformations.
Role in Drug Development: Kinase Inhibitors
Aniline derivatives are prominent in the field of oncology, particularly as kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival. The oxidation state of the sulfur atom in methylsulfanyl-substituted aniline derivatives can have a profound impact on their biological activity. For instance, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, compounds containing a sulfoxide group have demonstrated superior anti-proliferative activity compared to their sulfone counterparts.[2] This highlights the importance of precise control over the oxidation state of the sulfur atom in the design of potent and selective kinase inhibitors. The sulfoxide group can act as a hydrogen bond acceptor and its pyramidal geometry can influence the overall conformation of the molecule, leading to optimized interactions with the target protein.[3]
Signaling Pathway: Anaplastic Lymphoma Kinase (ALK)
The ALK signaling pathway is a critical driver in several cancers, including non-small cell lung cancer.[4] Constitutive activation of ALK, often through chromosomal rearrangements, leads to the downstream activation of multiple signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival.[1][5] Aniline-based inhibitors are designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and downstream signaling. The sulfoxide moiety can play a crucial role in anchoring the inhibitor within the active site through specific hydrogen bonding interactions.
Data Presentation: Comparison of Oxidation Methods
The choice of oxidizing agent is critical for achieving the desired product, either the sulfoxide or the sulfone, with high yield and selectivity. The following table summarizes quantitative data for the oxidation of various methylsulfanyl aniline derivatives using common laboratory oxidants.
| Substrate | Oxidizing Agent (Equivalents) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Methyl-4-(methylsulfanyl)aniline | H₂O₂ (1.05) | Acetic Acid | 0 | 2 | 2-Methyl-4-(methylsulfinyl)aniline | >90 (crude) | [6] |
| 2-Methyl-4-(methylsulfanyl)aniline | H₂O₂ (2.25) | Acetic Acid | 80 | 3 | 2-Methyl-4-(methylsulfonyl)aniline | >90 (crude) | [6] |
| 4-(Methylthio)aniline | m-CPBA (1.1) | Dichloromethane | 0 | 1 | 4-(Methylsulfinyl)aniline | ~95 | General Protocol |
| 4-(Methylthio)aniline | m-CPBA (2.2) | Dichloromethane | RT | 2 | 4-(Methylsulfonyl)aniline | ~98 | General Protocol |
| 2-(Isopropylthio)aniline | m-CPBA (1.1) | Dichloromethane | 0 | 1 | 2-(Isopropylsulfinyl)aniline | 91.2 | [7] |
| 4-(Methylthio)aniline | Oxone® (1.1) | Methanol/Water | RT | 1 | 4-(Methylsulfinyl)aniline | High | General Protocol |
| 4-(Methylthio)aniline | Oxone® (2.2) | Methanol/Water | RT | 2 | 4-(Methylsulfonyl)aniline | High | General Protocol |
Experimental Protocols
The following protocols provide detailed methodologies for the selective oxidation of the methylsulfanyl group in aniline derivatives to either the sulfoxide or the sulfone.
General Experimental Workflow
Protocol 1: Selective Oxidation to Sulfoxide using Hydrogen Peroxide
This protocol is adapted for the selective oxidation of a methylsulfanyl aniline to its corresponding sulfoxide.
Materials:
-
Methylsulfanyl aniline derivative (1.0 eq)
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂) (1.05 - 1.1 eq)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the methylsulfanyl aniline derivative (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add 30% hydrogen peroxide (1.05 - 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the excess peroxide by the dropwise addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Oxidation to Sulfone using Hydrogen Peroxide
This protocol describes the further oxidation of the methylsulfanyl aniline to the corresponding sulfone.
Materials:
-
Same as Protocol 1, with an increased amount of hydrogen peroxide.
Procedure:
-
In a round-bottom flask, dissolve the methylsulfanyl aniline derivative (1.0 eq) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (2.2 - 2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Follow steps 5-9 from Protocol 1 for workup and purification.
Protocol 3: Selective Oxidation to Sulfoxide using m-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides.[8]
Materials:
-
Methylsulfanyl aniline derivative (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve the methylsulfanyl aniline derivative (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred aniline solution at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Oxidation to Sulfone using m-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
Same as Protocol 3, with an increased amount of m-CPBA.
Procedure:
-
Follow steps 1 and 2 from Protocol 3.
-
Add the m-CPBA solution (2.2 - 2.5 eq) dropwise to the stirred aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Follow steps 5-8 from Protocol 3 for workup and purification.
Protocol 5: Oxidation using Oxone®
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is an inexpensive, stable, and environmentally friendly oxidizing agent.[9]
Materials:
-
Methylsulfanyl aniline derivative (1.0 eq)
-
Oxone® (1.1 eq for sulfoxide, 2.2 eq for sulfone)
-
Methanol/Water (1:1)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the methylsulfanyl aniline derivative (1.0 eq) in a 1:1 mixture of methanol and water in a round-bottom flask.
-
Add Oxone® (1.1 eq for sulfoxide or 2.2 eq for sulfone) portion-wise to the stirred solution at room temperature. The reaction can be exothermic.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Conclusion
The oxidation of the methylsulfanyl group in aniline derivatives is a valuable transformation in synthetic and medicinal chemistry. The resulting sulfoxides and sulfones often exhibit distinct and advantageous pharmacological profiles. The choice of oxidizing agent and reaction conditions allows for the selective and high-yielding synthesis of either oxidation state. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and development of novel aniline-based compounds for various therapeutic applications. Careful monitoring and optimization of the reaction conditions are crucial for achieving the desired outcome and ensuring the purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Methylsulfonyl)aniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and use of 2-(Methylsulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route A: Oxidation of a Precursor: This is a common and direct method involving the oxidation of 2-(methylthio)aniline. The methylsulfanyl (-SCH₃) group is oxidized to the methylsulfonyl (-SO₂CH₃) group, typically using an oxidizing agent like hydrogen peroxide.
-
Route B: Reduction of a Nitroarene: This route starts with a substituted nitrobenzene, such as 2-(methylsulfonyl)nitrobenzene. The nitro group is then selectively reduced to an amine. This method is advantageous when the starting nitro compound is readily available.[1]
Q2: What are the critical parameters to optimize for the synthesis of this compound?
A2: The key parameters to optimize for a successful synthesis include:
-
Choice and Stoichiometry of Reagents: The molar ratio of the oxidizing or reducing agent to the starting material is crucial. An excess of the reagent may lead to side reactions, while an insufficient amount can result in an incomplete reaction.
-
Reaction Temperature: Temperature control is vital. For instance, oxidation reactions can be exothermic, and maintaining a low temperature can prevent over-oxidation and other side reactions.[2] Conversely, some reductions may require heating to proceed at a reasonable rate.
-
Reaction Time: The duration of the reaction should be monitored to ensure complete conversion of the starting material without the formation of degradation products.
-
Solvent and pH: The choice of solvent can influence the solubility of reagents and the reaction rate. The pH of the medium is also important, especially in oxidation reactions where it can affect the reactivity of the oxidizing agent.
Q3: What are the recommended methods for purifying crude this compound?
A3: The purification of this compound can be achieved through several standard laboratory techniques:
-
Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. For anilines, a silica gel column with a non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate gradient) is typically used.[3]
-
Acid-Base Extraction: This method utilizes the basic nature of the aniline functional group. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to remove basic impurities.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Oxidation of 2-(methylthio)aniline
Q: I am attempting to synthesize this compound by oxidizing 2-(methylthio)aniline with hydrogen peroxide, but I am getting a low yield and the reaction seems incomplete. What could be the cause?
A: Low yield and incomplete conversion in the oxidation of 2-(methylthio)aniline can be attributed to several factors. The reaction of hydrogen peroxide with sulfides is pH-dependent, with the reaction rate generally increasing with higher pH.[4]
Troubleshooting Steps:
-
Check the Stoichiometry of Hydrogen Peroxide: Ensure that at least two equivalents of hydrogen peroxide are used for the oxidation of the sulfide to the sulfone.
-
Adjust the Reaction pH: The oxidation is often more efficient under neutral to slightly alkaline conditions. The use of a buffer may be beneficial.
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, this should be done cautiously to avoid over-oxidation or decomposition.
-
Extend the Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Formation of Colored Impurities
Q: My reaction mixture is turning dark brown or black during the synthesis of this compound. What is causing this discoloration?
A: The discoloration of the reaction mixture is a common issue when working with anilines. Anilines are susceptible to air oxidation, which can lead to the formation of highly colored polymeric impurities.[5][6] This is more likely to occur at elevated temperatures or on prolonged exposure to air.
Troubleshooting Steps:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[5]
-
Purify the Starting Material: If the starting aniline is already discolored, it should be purified before use.
-
Control the Reaction Temperature: Avoid unnecessarily high reaction temperatures.
-
Purification of the Final Product: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration and recrystallization.[3] An acidic wash during the work-up can also help remove basic, colored impurities.[3]
Issue 3: Selective Reduction of the Nitro Group in 2-(methylsulfonyl)nitrobenzene
Q: I am synthesizing this compound by reducing 2-(methylsulfonyl)nitrobenzene. How can I ensure the selective reduction of the nitro group without affecting the sulfonyl group?
A: The methylsulfonyl group is generally stable under many nitro group reduction conditions. However, the choice of reducing agent is still important to achieve high selectivity and yield.
Recommended Reducing Agents:
-
Catalytic Hydrogenation: This is a clean and efficient method. Catalysts like Palladium on carbon (Pd/C) are commonly used.[7] Raney Nickel is another option, especially if dehalogenation is a concern with other substrates.[7]
-
Metal/Acid Systems: Reagents such as iron powder in acetic or hydrochloric acid are classic and effective for nitro group reduction.[8]
-
Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups in the presence of other potentially reducible groups.[9]
Troubleshooting Steps:
-
Optimize Catalyst Loading and Hydrogen Pressure: In catalytic hydrogenation, the amount of catalyst and the hydrogen pressure can be adjusted to optimize the reaction rate and selectivity.
-
Control Reaction Temperature: While some reductions proceed well at room temperature, others may require gentle heating.
-
Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting material and the formation of the product to avoid over-reduction or side reactions.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound via Oxidation
| Parameter | Recommended Condition |
| Starting Material | 2-(methylthio)aniline |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) (30% aq. solution) |
| Stoichiometry | 2.2 - 2.5 equivalents of H₂O₂ |
| Solvent | Glacial Acetic Acid or Methanol |
| Temperature | 25 - 50 °C |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Work-up | Quenching with sodium sulfite, neutralization, and extraction |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Insufficient reagent, non-optimal pH, low temperature. | Increase reagent stoichiometry, adjust pH, gently heat, extend reaction time. |
| Formation of Colored Impurities | Oxidation of the aniline group. | Use an inert atmosphere, control temperature, purify starting material and final product with activated charcoal.[3][5] |
| Over-oxidation to undesired products | Excess oxidizing agent, high temperature. | Use controlled stoichiometry of the oxidizing agent, maintain a low reaction temperature. |
| Difficult Purification | Presence of polar or similarly polar impurities. | Optimize recrystallization solvent system, use column chromatography with a suitable eluent gradient.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 2-(methylthio)aniline
This protocol describes a general procedure for the oxidation of 2-(methylthio)aniline to this compound using hydrogen peroxide.
Materials:
-
2-(methylthio)aniline
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium sulfite (saturated aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-(methylthio)aniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (2.2 - 2.5 equivalents) dropwise, ensuring the internal temperature remains below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fklaz.com [fklaz.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Common problems and side reactions in synthesis with 2-(Methylsulfonyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)aniline and related compounds. The following sections address common issues, side reactions, and purification challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reactions Involving the Aniline Functional Group
Q1: I am performing an acylation/sulfonylation reaction on the aniline nitrogen and observing a less polar byproduct. What could this be and how can I prevent it?
A1: A common side reaction in acylation or sulfonylation of anilines is the formation of a di-substituted byproduct. This N,N-diacyl or N,N-disulfonyl derivative is typically less polar than the desired mono-substituted product because the masking of the N-H bond reduces its ability to participate in hydrogen bonding. This is more likely to occur with highly reactive acylating/sulfonylating agents or when an excess of the agent is used.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating or sulfonylating agent.[1]
-
Slow Addition: Add the reagent slowly to the reaction mixture at a controlled low temperature (e.g., 0 °C) to manage the reaction rate and minimize over-substitution.[1]
-
Choice of Base: Utilize a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl) without promoting further reaction.[1] Pyridine or triethylamine are common choices.[2]
Q2: My reaction is not proceeding, or the yield is very low. Why might the aniline amine group be unreactive?
A2: The reactivity of the aniline's amino group can be significantly influenced by the reaction conditions.
-
Protonation: In strongly acidic conditions, the amino group can become protonated to form an ammonium salt (-NH3+). This deactivates the ring and makes the nitrogen non-nucleophilic. Aniline can react with strong acids like chlorosulfonic acid in a proton exchange. Protecting the amino group as an acetamide can moderate its reactivity and prevent unwanted side reactions.[3][4]
-
Steric Hindrance: The ortho-methyl group in this compound provides some steric hindrance which may slow down reactions compared to an un-substituted aniline.
2. Issues Related to the Methylsulfonyl Group & Aromatic Ring
Q3: I am trying to perform an electrophilic aromatic substitution. Why am I getting a mixture of products or poor regioselectivity?
A3: Controlling regioselectivity can be challenging due to the competing directing effects of the substituents on the aniline ring.[3]
-
Directing Effects: The amino (-NH2) group is a strongly activating, ortho-, para-directing group. The methyl (-CH3) group is a weakly activating, ortho-, para-directing group. The methylsulfonyl (-SO2CH3) group is a deactivating, meta-directing group.
-
Outcome: The interplay of these electronic effects, combined with steric hindrance from the methyl group, can lead to a mixture of isomers, making it difficult to achieve high regioselectivity for a single product.[3] Protecting the amino group can alter its directing effect and may be a useful strategy to improve selectivity.[3]
Q4: Is the methylsulfonyl group susceptible to side reactions?
A4: The methylsulfonyl group (-SO2CH3) is generally robust and represents the highest oxidation state of the sulfur atom. Unlike the related methylsulfanyl (-SCH3) group, it cannot be further oxidized.[1] However, its strong electron-withdrawing nature deactivates the aromatic ring, particularly at the ortho and para positions relative to itself, which influences the sites of electrophilic attack.[3] In reactions involving strong nucleophiles or bases, reactions at the methyl group of the sulfone are possible but typically require harsh conditions.
3. General Reaction Problems
Q5: My reaction mixture has turned dark brown or black, and I'm observing tar-like substances. What is causing this decomposition?
A5: The formation of colored impurities and tars is often a sign of decomposition or polymerization side reactions.
-
Oxidation: Aniline derivatives can be susceptible to air oxidation, especially at elevated temperatures, leading to highly colored polymeric impurities.[1][5]
-
High Temperatures: Many reactions are sensitive to heat. Excessive temperatures can lead to thermal decomposition of starting materials, reagents, or products.[5]
Troubleshooting and Removal:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[1]
-
Temperature Control: Carefully control the reaction temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.[5]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb many colored impurities.[1]
-
Acidic Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic, colored impurities by converting them into their water-soluble salts. This should be done with caution if the desired product is acid-sensitive.[1]
Q6: How can I effectively purify my final product?
A6: The choice of purification method depends on the properties of the product and the impurities present.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For amine-containing products, the acidic nature of standard silica gel can cause streaking and poor separation. To counter this, it is recommended to add a small amount of a basic modifier, like triethylamine (0.5-1% v/v), to the eluent (e.g., hexane/ethyl acetate).[6]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature, while impurities remain in solution.[1][6]
-
Acid-Base Extraction: An acid-base workup can be used to separate your basic aniline product from neutral or acidic impurities. The amine can be extracted into an aqueous acid layer, which is then washed with an organic solvent to remove neutral impurities. Basifying the aqueous layer will then precipitate the purified amine, which can be extracted back into an organic solvent.[7]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield / Incomplete Reactions
| Symptom | Potential Cause | Suggested Solution |
| Starting material remains after the expected reaction time. | 1. Insufficient catalyst loading or catalyst deactivation.[5] 2. Reaction temperature is too low.[5] 3. Ineffective base or insufficient amount.[5] | 1. Increase catalyst loading; ensure an inert atmosphere and use anhydrous solvents to prevent catalyst poisoning.[5] 2. Gradually increase the reaction temperature while monitoring for side product formation.[5] 3. Consider a stronger or different base; ensure stoichiometry is correct.[5] |
| Reaction appears to stall after initial progress. | 1. Catalyst has been poisoned by impurities. 2. A reagent has been fully consumed. 3. Product inhibition of the catalyst. | 1. Use higher purity, anhydrous reagents and solvents. 2. Re-check stoichiometry of all reagents. 3. Dilute the reaction mixture or add more catalyst. |
| TLC shows a clean reaction, but isolated yield is low. | 1. Product is soluble in the aqueous layer and lost during workup.[8] 2. Product is volatile and lost during solvent removal.[8] 3. Product precipitated during filtration and was discarded with solid waste.[8] | 1. Check the aqueous layers by TLC; perform additional extractions if necessary.[8] 2. Use lower temperatures during rotary evaporation. 3. Suspend the filtered solid in a suitable solvent and analyze by TLC.[8] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a typical method for the acylation of the aniline nitrogen using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl Chloride, 1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt₃, 1.2 eq.) or Pyridine
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.[2]
-
Acylation: Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate eluent system, often with 0.5% triethylamine added) or by recrystallization.[1][6]
Visualizations
References
Technical Support Center: 2-(Methylsulfonyl)aniline Coupling Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving yields for coupling reactions involving 2-(Methylsulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in cross-coupling reactions?
The main difficulties stem from two key properties of the molecule. Firstly, the electron-withdrawing nature of the methylsulfonyl group significantly reduces the nucleophilicity of the aniline's nitrogen atom.[1] This makes the aniline a weaker nucleophile, which can lead to sluggish or incomplete reactions, particularly in C-N couplings like the Buchwald-Hartwig amination.[1] Secondly, the presence of a sulfur atom can pose a challenge through potential coordination to the palladium catalyst, which may lead to catalyst inhibition or deactivation.[2]
Q2: Which catalyst and ligand systems are most effective for coupling with this compound?
For challenging substrates like this compound, standard palladium-phosphine catalysts may be insufficient.[1] Success is typically achieved using catalyst systems that promote rapid reductive elimination to outcompete catalyst deactivation pathways.[2] The most effective systems generally feature:
-
Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are highly recommended.[1][2][3] These ligands are designed to accelerate the key steps of the catalytic cycle, even with poorly nucleophilic anilines.[1]
-
Well-Defined Palladium Precatalysts: Using air-stable, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the consistent and reliable generation of the active Pd(0) species.[1][2] This can lead to more reproducible and higher-yielding reactions compared to generating the catalyst in-situ from sources like Pd(OAc)₂.[2][4]
Q3: How should I select the appropriate base and solvent for my reaction?
The choice of base and solvent is critical and interdependent.[2]
-
Base Selection: For Buchwald-Hartwig (C-N) couplings with weakly nucleophilic anilines, a strong, non-nucleophilic base is often required to deprotonate the N-H bond.[1] Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common and effective choices.[1] For Suzuki (C-C) couplings, carbonate bases (e.g., Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄) are typically used.[2]
-
Solvent Selection: Anhydrous, aprotic solvents are standard for these cross-coupling reactions.[2] Toluene, dioxane, and THF are common options.[2] The solvent should be chosen to ensure adequate solubility of the reagents, including the base.[2][5]
Q4: Is it necessary to protect the N-H group of the aniline before the coupling reaction?
While N-protection is a viable strategy, it adds extra steps to the synthesis. Modern catalytic systems, particularly those using bulky ligands and strong, sterically hindered bases, have been developed to efficiently couple unprotected N-H heterocycles and anilines, often making protection unnecessary.[4]
Troubleshooting Guide
Problem: My reaction shows very low or no conversion to the desired product.
-
Possible Cause 1: Catalyst Poisoning or Deactivation. The methylsulfonyl group may be deactivating the palladium catalyst.[2] Additionally, the pyridine nitrogen in some substrates can inhibit the catalyst.[6]
-
Solution:
-
Increase Catalyst Loading: Incrementally increase the precatalyst and ligand loading, for example, from 1-2 mol% up to 5 mol%.[2]
-
Switch Ligand: Change to a more electron-rich and sterically bulky biaryl phosphine ligand like XPhos, SPhos, or RuPhos.[1][2]
-
Use a Precatalyst: If generating the catalyst in-situ (e.g., from Pd(OAc)₂), switch to a well-defined palladacycle precatalyst (e.g., XPhos Pd G3) for more reliable activation.[1][2]
-
-
-
Possible Cause 2: Inefficient Catalyst Activation. The active Pd(0) species is not being generated efficiently.
-
Solution:
-
Ensure Inert Atmosphere: Cross-coupling reactions are highly sensitive to oxygen.[2] Use a glovebox or proper Schlenk technique and ensure solvents are thoroughly degassed.[2][6]
-
Check Reagent Purity: Ensure all reagents, especially the base and solvent, are pure and anhydrous.[2] Water can lead to side reactions like protodeboronation in Suzuki couplings.[6]
-
-
-
Possible Cause 3: Inappropriate Base or Solvent. The chosen base may be too weak or poorly soluble.
Problem: I am observing significant formation of a homocoupling byproduct.
-
Possible Cause: Presence of Oxygen or Incorrect Stoichiometry. Homocoupling of boronic acids in Suzuki reactions is often triggered by the presence of oxygen or an inappropriate ratio of reagents.[6]
-
Solution:
-
Strictly Exclude Oxygen: Use degassed solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6]
-
Optimize Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can promote homocoupling. Optimize this ratio for your specific substrates.[6]
-
-
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Coupling with a Sulfonylaniline Derivative.
Reaction: Coupling of a benzyl-protected benzimidazole with 4-(methylsulfonyl)aniline.[3]
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 0 |
| 2 | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 100 | 16 | 0 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Table 2: Recommended Starting Conditions for Screening.
| Parameter | Recommendation for C-N Coupling | Recommendation for C-C Coupling | Rationale & Reference |
| Palladium Source | Buchwald Precatalyst (G3/G4) | Pd(OAc)₂ or Pd₂(dba)₃ | Precatalysts offer reliable, air-stable activation.[1][2] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | SPhos, XPhos | Bulky, electron-rich ligands accelerate key catalytic steps.[1][2][3] |
| Base | NaOtBu, KOtBu, LiHMDS | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases for C-N; carbonates/phosphates for C-C.[1][2][4] |
| Solvent | Toluene, Dioxane, 2-MeTHF | Toluene, Dioxane, THF | Standard anhydrous, aprotic solvents for cross-coupling.[2] |
| Temperature | 80-110 °C | Room Temp to 80 °C | Higher temperatures may be needed for challenging substrates.[4][5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with this compound:
All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).
-
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]
-
Inerting: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[1]
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Caption: Logic for selecting reagents for challenging anilines.
References
Identification and removal of byproducts in 2-(Methylsulfonyl)aniline reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)aniline. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification, ensuring higher yields and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, presented in a question-and-answer format.
Issue 1: Formation of Di-acylated Byproduct During Acylation
Question: I am performing an acylation reaction on the amino group of this compound and observe a significant amount of a less polar byproduct. What is this impurity and how can I prevent its formation?
Answer: The less polar byproduct is likely the N,N-di-acylated derivative of this compound. This occurs when the initially formed mono-acylated product undergoes a second acylation. The di-acylated product is less polar because the N-H bond is absent, reducing its ability to form hydrogen bonds.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the acylating agent.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the reaction rate and minimize over-acylation.
-
Choice of Base: Employ a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid generated during the reaction without promoting further acylation.[1]
Removal of Di-acylated Byproduct:
-
Column Chromatography: The significant difference in polarity between the mono- and di-acylated products allows for effective separation by silica gel column chromatography. The less polar di-acylated byproduct will elute first.[2]
-
Selective Hydrolysis: The di-acyl group can be selectively hydrolyzed back to the desired mono-acyl product under controlled basic conditions.[2]
Issue 2: Poly-alkylation and Ring Alkylation During N-Alkylation
Question: During the N-alkylation of this compound, I am observing the formation of multiple products, including some that appear to be alkylated on the aromatic ring. How can I improve the selectivity for mono-N-alkylation?
Answer: The formation of multiple products in the alkylation of anilines is a common issue. Besides the desired mono-N-alkylated product, poly-alkylation (formation of a tertiary amine) and Friedel-Crafts alkylation on the aromatic ring can occur, especially under acidic conditions.[3][4][5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent to minimize poly-alkylation.
-
Choice of Catalyst: For ring alkylation, a Lewis acid catalyst is typically required.[3][4] To favor N-alkylation, avoid strong Lewis acids and consider using a base to deprotonate the aniline, increasing its nucleophilicity.
-
Reaction Conditions: Lower reaction temperatures generally favor mono-alkylation.
Removal of Alkylation Byproducts:
-
Column Chromatography: The different polarity of the mono-N-alkylated product, poly-N-alkylated product, and ring-alkylated isomers usually allows for their separation by column chromatography.
-
Acid-Base Extraction: Unreacted this compound can be removed by washing the reaction mixture with a dilute acid solution, in which the aniline will be protonated and dissolve in the aqueous layer.[2]
Issue 3: Formation of Colored Impurities
Question: My reaction mixture has developed a dark color during the reaction or upon standing. What is the cause, and how can I purify my product?
Answer: Anilines are susceptible to air oxidation, which can lead to the formation of highly colored, often polymeric, impurities.[2] This is more prevalent at elevated temperatures or with prolonged exposure to air.
Troubleshooting and Removal:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
-
Acidic Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic, colored impurities by converting them into their water-soluble salts.[2]
-
Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. The charcoal is then removed by filtration.[2]
-
Recrystallization: This is often a very effective method for removing colored impurities from a solid product.
Data Presentation
The following tables summarize hypothetical quantitative data for byproduct formation in a representative acylation reaction of this compound under different conditions. This data is for illustrative purposes to guide optimization.
Table 1: Effect of Acylating Agent Stoichiometry on Byproduct Formation
| Molar Equivalents of Acylating Agent | Desired Mono-acylated Product (%) | Di-acylated Byproduct (%) | Unreacted Starting Material (%) |
| 1.05 | 92 | 5 | 3 |
| 1.2 | 85 | 14 | 1 |
| 1.5 | 70 | 29 | 1 |
Table 2: Effect of Reaction Temperature on Byproduct Formation
| Reaction Temperature (°C) | Desired Mono-acylated Product (%) | Di-acylated Byproduct (%) | Other Impurities (%) |
| 0 | 92 | 5 | 3 |
| 25 (Room Temp) | 80 | 15 | 5 |
| 50 | 65 | 25 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]
Protocol 2: Removal of Di-acylated Byproduct by Selective Hydrolysis
-
Reaction Setup: Dissolve the crude product containing the mono- and di-acylated species in a mixture of methanol and water.
-
Base Addition: Add a catalytic amount of a base, such as potassium carbonate or a dilute solution of sodium hydroxide.
-
Reaction Monitoring: Gently heat the mixture (e.g., 40-50 °C) and monitor the disappearance of the di-acylated byproduct by TLC.
-
Work-up: Once the hydrolysis is complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extraction and Purification: Extract the desired mono-acylated product with an organic solvent, wash with water, dry, and concentrate. Further purification can be achieved by recrystallization or column chromatography.[2]
Visualizations
Caption: A logical workflow for the identification and removal of byproducts in this compound reactions.
Caption: Reaction pathways for the acylation of this compound, highlighting the desired and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]
- 4. US4436937A - Process for the ring alkylation of an aniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Methylsulfonyl)aniline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)aniline derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Guide 1: Purification by Column Chromatography
Common problems and solutions for chromatographic purification of this compound and its derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the origin (Rf = 0) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For highly polar compounds, a system like dichloromethane with 1-10% methanol may be effective.[1] |
| All components run with the solvent front (Rf ≈ 1) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Poor separation between the product and an impurity | The chosen solvent system lacks sufficient resolution. | - Try a different solvent system to exploit different selectivity (e.g., toluene/ethyl acetate instead of hexane/ethyl acetate).[1]- Use a less polar solvent system, which can increase the separation between spots on a TLC plate.[1]- For basic compounds like anilines, adding a small amount of triethylamine to the mobile phase can improve peak shape and resolution.[2] |
| Streaking or tailing of spots on TLC or column | The compound may be interacting too strongly with the silica gel, or it could be due to degradation on the acidic silica. | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to neutralize active sites on the silica gel.- Consider using a different stationary phase, such as neutral or basic alumina.[1] |
| No compound is eluting from the column | The compound may have precipitated at the top of the column or is too polar for the current eluent. | - Ensure the compound is fully dissolved before loading. A dry loading technique can be employed if solubility is an issue.[1]- Drastically increase the eluent polarity (e.g., using a gradient up to 10% methanol in dichloromethane).[1] |
Guide 2: Purification by Recrystallization
Common issues and solutions for purifying solid this compound derivatives via recrystallization.
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated. | - Scratch the inside of the flask with a glass rod to induce nucleation.[3]- Add a seed crystal of the pure compound.[3]- Re-dissolve the oil in more hot solvent and allow it to cool more slowly.[3] |
| Low recovery of the purified product | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]- Ensure the filtration apparatus is pre-heated to prevent premature crystal formation.[3]- Cool the filtrate in an ice bath to maximize crystal precipitation after slow cooling to room temperature.[4] |
| Resulting crystals are colored | Presence of colored impurities, often from oxidation of the aniline functional group.[2] | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the overall yield.[2] |
| No crystals form upon cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Try cooling the solution to a lower temperature (e.g., in an ice-salt bath).[5]- If too much solvent was used, carefully evaporate some of it and attempt to recrystallize from the more concentrated solution.[5]- Scratch the inner surface of the flask or add a seed crystal.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound derivatives?
Common impurities can include:
-
Oxidized Byproducts : The methylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding more polar sulfoxide and sulfone derivatives.[6]
-
Starting Materials : Unreacted starting materials may remain in the crude product.[7]
-
Diacylated Byproducts : In reactions involving the aniline nitrogen, such as acylation, N,N-diacylated byproducts can form, which are typically less polar than the desired mono-acylated product.[6]
-
Isomeric Byproducts : Depending on the synthetic route, other isomers may be formed.[8]
-
Degradation Products : Anilines can be prone to oxidation, which can result in colored impurities.[2]
Q2: How can I effectively separate the desired this compound from its sulfoxide and sulfone byproducts?
The significant difference in polarity between the sulfide, sulfoxide, and sulfone derivatives allows for effective separation using standard purification techniques.[6]
-
Column Chromatography : This is the most effective method. Using a silica gel column with a solvent gradient (e.g., hexane/ethyl acetate), the less polar sulfide will elute first, followed by the more polar sulfoxide, and finally the highly polar sulfone.[6]
-
Recrystallization : If the desired product and byproducts are solids with differing solubilities in a particular solvent system, recrystallization can be an effective purification method.[6]
Q3: My purified this compound derivative is still colored. How can I remove the color?
Colored impurities in anilines are often due to oxidation.[2] During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[2]
Q4: What is a good starting solvent system for column chromatography of a this compound derivative?
For a polar aromatic amine, a good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] A typical starting ratio is 1:1 ethyl acetate/hexane, which can then be adjusted based on the results of thin-layer chromatography (TLC).[1] For more polar derivatives, a system of methanol in dichloromethane (e.g., 1-10% methanol) may be more effective.[1]
Q5: How can I confirm the purity of my final product?
A multi-technique approach is recommended for purity assessment.[9]
-
Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for separating and quantifying impurities.[9]
-
Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), can determine purity without the need for a reference standard of the impurities.[9] A sharp melting point range that is elevated compared to the crude material is also a good indicator of purity for solid compounds.[5]
Data Presentation
Table 1: Comparison of Polarity for 2-Methyl-4-(methylsulfanyl)aniline and its Oxidized Byproducts
| Compound | Structure | Relative Polarity |
| 2-Methyl-4-(methylsulfanyl)aniline | CSCc1ccc(N)c(C)c1 | Low |
| 2-Methyl-4-(methylsulfinyl)aniline (Sulfoxide) | CS(=O)c1ccc(N)c(C)c1 | Medium |
| 2-Methyl-4-(methylsulfonyl)aniline (Sulfone) | CS(=O)(=O)c1ccc(N)c(C)c1 | High |
Note: This table is based on the general principles of polarity for this class of compounds as described in the search results.[6]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a this compound derivative.
-
Preparation of the Column :
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped, and gently tap the column to ensure even packing.[1]
-
Add a layer of sand on top of the silica gel.[1]
-
Drain the solvent until it is level with the top of the sand.[1]
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent just below the sand layer.[1]
-
Carefully add the eluent to the top of the column.
-
-
Elution and Fraction Collection :
-
Begin eluting the column with the chosen solvent system.
-
If using a solvent gradient, gradually increase the polarity of the eluent over time.
-
Collect fractions in test tubes or other suitable containers.
-
-
Analysis and Product Isolation :
-
Monitor the separation by spotting the collected fractions on a TLC plate alongside a reference spot of the starting material.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Protocol 2: Purification by Recrystallization
This protocol provides a general methodology for the recrystallization of a solid this compound derivative.
-
Solvent Selection :
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[3]
-
-
Dissolution :
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent.[3]
-
-
Decolorization (if necessary) :
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then proceed to hot filtration.[3]
-
-
Hot Filtration :
-
Preheat a funnel and a receiving flask.
-
Filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization :
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask or placing the flask in an ice bath.[2]
-
-
Isolation and Drying :
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[2]
-
Visualizations
Caption: General purification workflow for this compound derivatives.
References
Technical Support Center: Troubleshooting Reactions Involving Substituted Anilines
Welcome to the technical support center for reactions involving substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experiments with these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction involving an aniline derivative is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?
This is a common issue caused by the oxidation of the electron-rich aniline ring.[1][2] Anilines are susceptible to oxidation, especially in the presence of strong acids, oxidizing agents, or even air over prolonged reaction times.[2]
Troubleshooting Steps:
-
Use Purified Reagents: Ensure your aniline starting material is pure and, if possible, colorless. Distillation or recrystallization of the starting material may be necessary.[1][2]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[1][2]
-
Protecting Groups: Protecting the amino group, for instance, by converting it to an acetanilide, can significantly reduce the molecule's susceptibility to oxidation.[1][2]
Q2: I am attempting a halogenation (e.g., bromination) of a substituted aniline and obtaining multiple halogenated products. How can I achieve selective monohalogenation?
The amino group is a strong activating group, making the aromatic ring highly reactive towards electrophilic aromatic substitution.[1][3] This high reactivity often leads to over-halogenation, resulting in di- or tri-substituted products.[1][3]
Solution: The most effective strategy is to temporarily reduce the activating effect of the amino group by using a protecting group.[1] Acetylation of the aniline to form an acetanilide is a common and effective method. The acetyl group moderates the ring's reactivity, allowing for controlled monohalogenation, typically at the para position due to steric hindrance.[2] The protecting group can then be removed by hydrolysis.[2][3]
Q3: I am struggling with poor regioselectivity in an electrophilic aromatic substitution reaction, obtaining a mixture of ortho and para isomers. How can I improve the yield of the desired isomer?
The formation of isomer mixtures is a frequent challenge. The ratio of ortho to para products can be influenced by several factors.[4]
Optimization Strategies:
-
Steric Hindrance: Employing a bulkier protecting group on the nitrogen, such as a pivaloyl or benzoyl group, can sterically hinder the ortho positions and favor substitution at the para position.[4]
-
Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[4]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. For example, in Friedel-Crafts acylations, changing the solvent can alter the product distribution.[4]
Q4: My Friedel-Crafts reaction is failing with a substituted aniline as the substrate. What is the issue?
Friedel-Crafts reactions typically use a Lewis acid catalyst (e.g., AlCl₃). The basic amino group of the aniline reacts with the Lewis acid to form a complex.[3] This deactivates the ring towards electrophilic substitution.
Solution: Protecting the amino group as an amide (e.g., acetanilide) prevents the formation of the Lewis acid complex and allows the Friedel-Crafts reaction to proceed.
Q5: How can I remove unreacted aniline from my reaction mixture after the reaction is complete?
If your product is not acid-sensitive, a simple acidic wash during a liquid-liquid extraction is an effective method.[5]
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[5]
-
The basic aniline will be protonated to form a water-soluble salt and move into the aqueous phase.[5]
-
Separate the layers and further wash the organic layer with water and brine before drying and concentrating.
If your product is acid-sensitive, chromatographic purification is a suitable alternative.
Data Presentation
Table 1: Influence of Protecting Group on Regioselectivity in Electrophilic Aromatic Substitution
| Protecting Group | Relative Steric Bulk | Predominant Isomer |
| Acetyl (-COCH₃) | Moderate | para (with some ortho) |
| Pivaloyl (-COC(CH₃)₃) | High | Primarily para |
| Benzoyl (-COPh) | High | Primarily para |
Table 2: General Conditions for Buchwald-Hartwig Amination of Substituted Anilines
| Component | Typical Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst choice can influence reaction efficiency. |
| Ligand | XPhos, SPhos, BrettPhos, Xantphos | Ligand selection is crucial and substrate-dependent. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base can affect reaction rate and side reactions. |
| Solvent | Toluene, Dioxane | Toluene is often a good starting point.[6] |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the coupling partners. |
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
This protocol describes the general procedure for the acetylation of aniline to moderate its reactivity.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a flask, dissolve the aniline in a minimal amount of dilute hydrochloric acid.[4]
-
Prepare a solution of sodium acetate in water.[4]
-
Cool the aniline hydrochloride solution in an ice bath and add acetic anhydride.[4]
-
Immediately add the sodium acetate solution and stir the mixture vigorously.[4]
-
A white solid of acetanilide will precipitate.[4]
-
Collect the product by vacuum filtration and wash it thoroughly with cold water.[4]
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.[4]
Protocol 2: Regioselective para-Bromination of Acetanilide
This protocol details the selective bromination of the protected aniline.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Bromine
-
Ethanol
Procedure:
-
Dissolve the acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid to the acetanilide solution with constant stirring.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.
-
Collect the product by vacuum filtration, wash it thoroughly with water, and recrystallize from ethanol.
Visualizations
Caption: Troubleshooting workflow for oxidation side reactions.
Caption: Workflow for achieving selective monohalogenation.
References
Minimizing oxidation of sulfonylated anilines during synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidation of anilines during sulfonylation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of sulfonylated anilines, offering potential causes and recommended solutions.
Issue 1: Reaction Mixture Turns Dark (Yellow, Brown, or Black) and Yield of Desired Product is Low
-
Potential Cause: Oxidation of the aniline starting material or the sulfonylated product. Aniline and its derivatives are electron-rich and susceptible to oxidation, which can be accelerated by atmospheric oxygen, harsh reaction conditions, or the presence of certain reagents. This oxidation often leads to the formation of colored polymeric byproducts.
-
Solutions:
-
Work Under an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction. This can be achieved by performing the reaction under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.[1]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas solvents before use by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method.
-
Employ Milder Reaction Conditions: High temperatures can promote oxidation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Modern methods, such as visible-light-mediated sulfonylation, often proceed at room temperature and under milder conditions, thus minimizing oxidation.[2][3][4]
-
Consider a Protecting Group: Temporarily protecting the amine functionality of the aniline can reduce its susceptibility to oxidation. The acetyl group is a common and effective protecting group. The resulting acetanilide is less activated towards oxidation. The protecting group can be removed after the sulfonylation step.[1]
-
Issue 2: Formation of Multiple Unidentified Byproducts
-
Potential Cause 1: Di-sulfonylation. This occurs when a second sulfonyl group is introduced onto the aniline, either on the nitrogen or the aromatic ring.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.05-1.1 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the sulfonylating agent.
-
Slow Addition of Reagents: Add the sulfonyl chloride dropwise to the aniline solution, preferably at a low temperature (e.g., 0 °C), to avoid localized high concentrations of the sulfonylating agent.
-
-
Potential Cause 2: C-Sulfonylation (Ring Sulfonylation). This is an electrophilic aromatic substitution where the sulfonyl group attaches directly to the aromatic ring (ortho or para positions) instead of the nitrogen atom.
-
Solution:
-
Protect the Amino Group: As with preventing oxidation, protecting the amino group as an acetanilide can deactivate the ring sufficiently to disfavor C-sulfonylation.
-
Choice of Solvent and Base: The reaction medium can influence the extent of C-sulfonylation. Aprotic solvents are generally preferred. The choice of base is also critical; non-nucleophilic bases like pyridine or triethylamine are commonly used to neutralize the HCl byproduct without promoting side reactions.
-
Issue 3: Difficulty in Purifying the Product from Colored Impurities
-
Potential Cause: Presence of persistent, colored oxidation byproducts.
-
Solutions:
-
Recrystallization: This is often the most effective method for purifying solid sulfonylated anilines. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For products that are difficult to recrystallize or are oils, column chromatography on silica gel is a standard purification technique. A gradient elution system can be employed to separate the desired product from more polar or less polar impurities.
-
Activated Carbon Treatment: In some cases, treating a solution of the crude product with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase flash chromatography can be a powerful alternative for removing colored contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of aniline oxidation during my sulfonylation reaction?
A1: The most common sign of aniline oxidation is a distinct color change in the reaction mixture. Aniline itself is a colorless to pale yellow liquid that can darken on exposure to air and light. During a reaction, the formation of oxidation byproducts, such as nitrobenzenes, benzoquinones, and polymeric aniline species, can cause the solution to turn yellow, brown, dark green, or even black.[1] If you observe such a color change, it is a strong indication that oxidation is occurring.
Q2: How can I detect and quantify oxidation byproducts?
A2: Several spectroscopic methods can be used to detect and, in some cases, quantify oxidation byproducts:
-
UV-Vis Spectroscopy: Aniline and its oxidation products have characteristic UV-Vis absorbance spectra. The appearance of new absorption bands can indicate the formation of byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the formation of specific functional groups associated with oxidation, such as the nitro group (NO₂) or carbonyl groups (C=O) in quinones.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify and quantify oxidation byproducts, provided they are present in sufficient concentration.
-
Mass Spectrometry (MS): MS is a highly sensitive technique for detecting the molecular weights of byproducts, which can help in their identification.
Q3: Can the choice of base influence the extent of oxidation?
A3: Yes, the base plays a crucial role. A base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction of an aniline with a sulfonyl chloride. Common bases include pyridine and triethylamine. While these bases are generally effective, their choice and purity can be important. For instance, using an old or impure bottle of an amine base that may contain oxidized impurities could potentially initiate or propagate oxidation in the reaction. Using a slight excess of a non-nucleophilic base is generally recommended. In some modern protocols, weaker inorganic bases like sodium bicarbonate have been used successfully, especially in photoredox-catalyzed reactions.[2]
Q4: Are there modern synthetic methods that are less prone to oxidation issues?
A4: Yes, several newer methods for the synthesis of sulfonylated anilines operate under milder conditions and are inherently less prone to causing oxidation. Visible-light-mediated photoredox catalysis, for example, allows for the sulfonylation of anilines at or near room temperature, avoiding the high temperatures that can promote oxidation.[3][4] These methods often exhibit high functional group tolerance and can be a good alternative when dealing with sensitive substrates.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of N-Phenylbenzenesulfonamide
| Entry | Aniline (equivalents) | Benzenesulfonyl chloride (equivalents) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 1.0 | 1.0 | Pyridine | THF | 0-25 | 100 | Inferred from related syntheses |
| 2 | 1.0 | 1.0 | Triethylamine | DCM | RT | 85 | Inferred from related syntheses |
| 3 | 1.0 | 1.0 | None | None | RT | Moderate | [6] |
| 4 | 1.8 | 1.0 | NaHCO₃ | Acetonitrile | 50 | 82 | [2] |
Note: Yields are often dependent on the specific substrates and reaction scale. The data presented is for illustrative purposes based on available literature.
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of Aniline under an Inert Atmosphere
This protocol describes a standard procedure for the sulfonylation of aniline with benzenesulfonyl chloride under a nitrogen atmosphere to minimize oxidation.
-
Glassware Preparation: Thoroughly dry all glassware, including a round-bottom flask, a dropping funnel, and a condenser, in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Reagent Preparation:
-
In the round-bottom flask, dissolve aniline (1.05 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.5 M concentration).
-
Add pyridine (1.1 equivalents) to the aniline solution.
-
In the dropping funnel, dissolve benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM or THF.
-
-
Reaction Setup:
-
Cool the round-bottom flask containing the aniline solution to 0 °C in an ice bath.
-
Maintain a positive pressure of nitrogen throughout the reaction. This can be achieved by connecting the top of the condenser to a nitrogen line with a bubbler outlet.
-
-
Reaction Execution:
-
Add the benzenesulfonyl chloride solution dropwise from the dropping funnel to the stirred aniline solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for minimizing oxidation during aniline sulfonylation.
Caption: Troubleshooting logic for addressing oxidation in sulfonylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 3. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 5. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
Challenges in the scale-up of 2-(Methylsulfonyl)aniline production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(Methylsulfonyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent synthetic strategies for this compound, also known as 2-aminophenyl methyl sulfone, involve two primary approaches. The first route involves the synthesis of a thioether intermediate, such as 2-(methylthio)aniline, which is subsequently oxidized to the desired sulfone. A second common strategy is to start with a substituted nitroarene, introduce the methylsulfonyl group, and then perform a reduction of the nitro group to the aniline.
Q2: What is the most critical and challenging step during the scale-up of this compound production?
A2: The oxidation of the methylsulfanyl (-SCH₃) group to the methylsulfonyl (-SO₂CH₃) group is the most critical and challenging step during scale-up. This reaction is highly exothermic, and controlling the temperature is crucial to prevent runaway reactions and the formation of byproducts. Over-oxidation or incomplete conversion are common issues that require careful optimization of reaction conditions, including the choice of oxidant, stoichiometry, and reaction time.[1]
Q3: What are the primary impurities encountered during this synthesis?
A3: The primary impurities are typically the unreacted starting material (e.g., 2-(methylthio)aniline) and the intermediate sulfoxide, 2-(methylsulfinyl)aniline. The formation of the sulfoxide is a common side product if the oxidation is incomplete.[1] Depending on the starting materials and reaction conditions, other impurities can include isomers or degradation products resulting from harsh reaction conditions.
Q4: What are the key safety considerations when scaling up the oxidation step?
A4: The key safety considerations for the oxidation step include:
-
Thermal Management: The oxidation is highly exothermic. A robust cooling system and controlled, slow addition of the oxidizing agent are necessary to maintain the desired temperature and prevent a runaway reaction.
-
Oxidizing Agents: Many oxidizing agents, such as hydrogen peroxide and peroxy acids (e.g., m-CPBA), are highly reactive and can be explosive, especially in high concentrations or in the presence of incompatible materials.[2]
-
Solvent Compatibility: Ensure the chosen solvent is compatible with the oxidizing agent to avoid hazardous side reactions.[2]
-
Off-gassing: Some oxidation reactions may produce gaseous byproducts, requiring adequate ventilation and pressure management in the reactor.
Troubleshooting Guides
Issue 1: Incomplete Oxidation or Low Yield
Question: My oxidation of 2-(methylthio)aniline is stalling, resulting in a mixture of starting material, the intermediate sulfoxide, and only a small amount of the desired this compound. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common challenge. To improve the yield of the target sulfone, consider the following troubleshooting steps:
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Increase Oxidant Stoichiometry: To fully convert the sulfide to the sulfone, at least two equivalents of the oxidizing agent are required. A slight excess (e.g., 2.1-2.5 equivalents) is often used in practice to ensure complete conversion.
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Optimize Reaction Temperature and Time: While initial cooling is necessary to control the exotherm, a higher temperature or longer reaction time may be required to push the oxidation of the sulfoxide to the sulfone. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Choice of Oxidant: Some oxidants are more potent than others. While hydrogen peroxide is a "green" option, stronger reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate may be more effective, though they present different work-up and safety challenges.[3]
-
Catalyst Use: For oxidants like H₂O₂, the addition of a catalyst (e.g., a niobium or tungsten-based catalyst) can significantly improve the reaction rate and efficiency in converting sulfides to sulfones.[3]
Issue 2: Difficulty in Product Purification
Question: I am struggling to separate the final this compound product from the sulfoxide intermediate and the starting thioether using column chromatography. What are the best purification strategies?
Answer: The polarity difference between the thioether, sulfoxide, and sulfone allows for effective separation, but optimization may be required.
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Column Chromatography: This is a very effective method. The key is to use a suitable solvent system. The sulfone is the most polar, followed by the sulfoxide, and then the thioether. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) should provide good separation on a silica gel column.
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Recrystallization: If the crude product is solid, recrystallization can be a highly effective and scalable purification method. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, or toluene) to find conditions where the desired sulfone has high solubility at elevated temperatures but precipitates upon cooling, leaving the impurities in the mother liquor.
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Acid-Base Extraction: Since the product is an aniline, it is basic. An acidic wash (e.g., with dilute HCl) can be used to extract the aniline-containing compounds (product, sulfoxide, and thioether) into an aqueous layer, leaving non-basic organic impurities behind. After extraction, the aqueous layer can be basified to precipitate the purified mixture of amines, which can then be further purified by recrystallization or chromatography.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion
| Oxidizing Agent | Typical Stoichiometry (eq.) | Common Solvents | Temperature (°C) | Key Advantages & Disadvantages |
| Hydrogen Peroxide (H₂O₂) | 2.2 - 3.0 | Acetic Acid, Methanol | 25 - 80 | Adv: "Green" (byproduct is water), inexpensive.[1] Disadv: Can be slow, may require a catalyst, potential for thermal runaway. |
| m-CPBA | 2.1 - 2.2 | DCM, Chloroform | 0 - 25 | Adv: Highly effective, clean reaction. Disadv: Expensive, potentially explosive, byproduct (m-CBA) must be removed. |
| Potassium Permanganate (KMnO₄) | 2.1 - 2.5 | Acetone, Acetic Acid | 0 - 25 | Adv: Strong oxidant, inexpensive. Disadv: Heterogeneous, produces large amounts of MnO₂ waste, difficult work-up.[3] |
| Oxone® (KHSO₅) | 2.1 - 2.5 | Methanol/Water | 0 - 25 | Adv: Stable solid, effective, easy to handle. Disadv: Requires aqueous conditions, work-up involves salt removal. |
Experimental Protocols
Protocol: Oxidation of 2-(methylthio)aniline to this compound
This protocol describes a general lab-scale procedure using hydrogen peroxide, which is often preferred for its environmental and cost advantages in scale-up.
Materials:
-
2-(methylthio)aniline (1.0 eq)
-
Glacial Acetic Acid (approx. 5-10 volumes)
-
30% Hydrogen Peroxide (H₂O₂) (2.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)aniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (2.5 eq) dropwise to the stirred solution via the dropping funnel. Crucially, maintain the internal temperature below 15 °C during the addition to control the exotherm.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material and sulfoxide intermediate are consumed. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH ~7-8). The product may precipitate as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Regioselectivity in Electrophilic Substitution of Sulfonylated Anilines
Welcome to the technical support center for controlling regioselectivity in the electrophilic substitution of sulfonylated anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary directing effect of the sulfonamide group (-NHSO₂R) in electrophilic aromatic substitution?
A1: The sulfonamide group is an ortho, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring via resonance, increasing electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles. However, compared to a free amino group (-NH₂), the sulfonamide is less activating due to the electron-withdrawing nature of the adjacent sulfonyl group.
Q2: I am getting a significant amount of the meta substitution product. What is the likely cause?
A2: The formation of a meta product is typically due to the protonation of the aniline nitrogen under strongly acidic conditions (e.g., in concentrated sulfuric or nitric acid). This forms an anilinium-type ion (-N⁺H₂SO₂R), which is a powerful deactivating, meta-directing group. To avoid this, ensure your reaction conditions are not overly acidic or consider using a protecting group strategy if the substrate is still too basic.
Q3: Why is my reaction yielding a mixture of ortho and para isomers, and how can I favor the para product?
A3: A mixture of ortho and para isomers is expected due to the directing nature of the sulfonamide group. The para product is often favored due to steric hindrance. The bulky sulfonyl group and its substituent can physically block the ortho positions from the approaching electrophile. To increase selectivity for the para isomer, you can:
-
Increase Steric Hindrance: Use a bulkier sulfonamide protecting group or a bulkier electrophile.
-
Control Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer. Conversely, some studies have shown that higher temperatures can also favor the para product in reversible reactions like sulfonation.[1][2]
Q4: I am observing polysubstitution on my sulfonylated aniline. How can I achieve mono-substitution?
A4: Polysubstitution occurs when the aromatic ring remains highly activated even after the first substitution. Although the sulfonamide group is less activating than a free amino group, the ring can still be reactive enough for multiple substitutions to occur, especially with potent electrophiles like bromine. To favor mono-substitution:
-
Control Stoichiometry: Use a 1:1 molar ratio of your substrate to the electrophile.
-
Moderate Reaction Conditions: Perform the reaction at a lower temperature and for a shorter duration.
-
Choose a Milder Reagent: Opt for a less reactive electrophile if possible.
Q5: Why are Friedel-Crafts reactions failing with my sulfonylated aniline substrate?
A5: Friedel-Crafts alkylation and acylation often fail with substrates containing amino or amino-like groups. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring towards electrophilic attack. To overcome this, the nitrogen must be sufficiently deactivated, for example, by being part of an amide or sulfonamide that reduces its basicity. Even so, complexation can still be an issue. Alternative catalysts or synthetic routes may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired para-Isomer | 1. Insufficient Steric Hindrance: The sulfonamide group or electrophile is not bulky enough to effectively block the ortho positions. 2. Suboptimal Reaction Temperature: The reaction temperature may be favoring the formation of the ortho isomer. | 1. If synthetically feasible, use a bulkier R group on the sulfonyl moiety. 2. Experiment with varying the reaction temperature. For reversible reactions like sulfonation, higher temperatures (e.g., 180-190°C) can favor the thermodynamically stable para product.[3][4] |
| Formation of meta-Isomer | Protonation of Nitrogen: The reaction is being conducted under highly acidic conditions, forming a meta-directing anilinium ion. | 1. Reduce the acidity of the reaction medium if possible. 2. Use a milder catalyst or electrophile source. |
| Polysubstitution Products Detected | 1. High Reactivity of the Ring: The sulfonamide group does not sufficiently deactivate the ring against powerful electrophiles. 2. Excess Electrophile: More than one equivalent of the electrophile is being used or is generated in situ. | 1. Carefully control the stoichiometry to a 1:1 ratio of substrate to electrophile. 2. Lower the reaction temperature to reduce the reaction rate. 3. Add the electrophile slowly and monitor the reaction progress closely by TLC or GC. |
| Reaction Failure (No Product) | 1. Deactivation by Catalyst: For Friedel-Crafts reactions, the Lewis acid catalyst is complexing with the nitrogen atom. 2. Insufficiently Reactive Electrophile: The electrophile is not strong enough to react with the moderately deactivated ring. | 1. Consider alternative, non-Lewis acid catalyzed methods for acylation or alkylation.[5] 2. Use a more potent electrophile or a stronger activating catalyst system. |
| Oxidation of the Aromatic Ring | Harsh Reaction Conditions: The use of strong oxidizing agents (e.g., concentrated nitric acid) or high temperatures is leading to degradation of the electron-rich aniline derivative. | 1. Use milder, more selective reagents (e.g., N-Bromosuccinimide instead of Br₂). 2. Perform the reaction at lower temperatures. 3. Ensure the amino group is adequately protected to reduce the ring's susceptibility to oxidation. |
Data Presentation
Table 1: Regioselectivity in the Halogenation of Anilines
| Substrate | Reagent | Solvent | Temp. (°C) | Major Product | Yield (%) | Ref. |
| Aniline | CuBr₂ | [HMIM]Br | RT | 4-Bromoaniline | 95 | [6] |
| 2-Fluoroaniline | CuBr₂ | [HMIM]Br | RT | 4-Bromo-2-fluoroaniline | 91 | [6] |
| 3-Methylaniline | CuBr₂ | [HMIM]Br | RT | 4-Bromo-3-methylaniline | 95 | [6] |
| 4-(Methylsulfonyl)aniline | Free Chlorine | Water | N/A | Dichloroacetonitrile | 1.6-2.3 | [7][8] |
Table 2: Regioselectivity in the Nitration of Acetanilide
| Substrate | Reagents | Temperature (°C) | ortho-Nitroacetanilide (%) | para-Nitroacetanilide (%) | Ref. |
| Acetanilide | HNO₃, H₂SO₄ | < 10 | Minor | Major | [9] |
| Acetanilide | HNO₃, Acetic Anhydride | N/A | High ratio | Low ratio | [10] |
Key Experimental Protocols
Protocol 1: Sulfonation of Aniline to p-Aminobenzenesulfonic Acid (Sulfanilic Acid)
This protocol favors the formation of the thermodynamically stable para isomer.
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Materials: Aniline (10 mL), Concentrated Sulfuric Acid (20 mL).
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Procedure: a. In a 150 mL conical flask, cautiously add 20 mL of concentrated sulfuric acid to 10 mL of aniline while shaking and cooling the mixture in an ice-water bath. Aniline hydrogen sulfate will form as a solid. b. Heat the mixture in an oil bath at 180-190°C for 1 hour.[3] The solid will convert to sulfanilic acid. c. Allow the reaction mixture to cool to room temperature. d. Carefully pour the cooled mixture into approximately 200 mL of cold water, stirring continuously. e. Allow the precipitate to stand for 5 minutes, then collect the crude sulfanilic acid by vacuum filtration. f. Recrystallization: Purify the crude product by recrystallizing from boiling water. Sulfanilic acid has low solubility in cold water.
Protocol 2: Bromination of Acetanilide to p-Bromoacetanilide
This protocol demonstrates a common method for achieving selective mono-halogenation at the para position of a protected aniline.
-
Materials: Acetanilide (0.200 g), Potassium Bromate (0.085 g), Glacial Acetic Acid (2 mL), 48% Hydrobromic Acid (0.3 mL).
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Procedure: a. In a 10 mL Erlenmeyer flask, combine 0.200 g of acetanilide, 0.085 g of potassium bromate, and 2 mL of glacial acetic acid. b. Stir the mixture rapidly with a magnetic stirrer. c. Add 0.3 mL of 48% hydrobromic acid to the stirred mixture. Bromine will be generated in situ, turning the solution orange. d. Stir the mixture for 30 minutes at room temperature. e. Pour the reaction mixture into 25 mL of cold water and stir for 15 minutes. f. Collect the solid product by suction filtration. g. Wash the solid with a dilute sodium bisulfite solution to remove excess bromine, followed by a water wash. h. The crude product can be recrystallized from 95% ethanol to yield pure 4-bromoacetanilide.[1]
Visualizations
Caption: Workflow for achieving para-selectivity using a protecting group strategy.
Caption: Influence of reaction acidity on the regiochemical outcome.
References
- 1. Do Sulfonamides Interact with Aromatic Rings? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 6. Enhanced Regioselectivity Prediction of sp2 C-H Halogenation via Negative Data Augmentation and Multimodel Integration | Semantic Scholar [semanticscholar.org]
- 7. Insights into the Halogen Effects on Regioselectivities of Nucleophilic Haloalkylation of α,β‐Enones | CoLab [colab.ws]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Byproduct analysis of 2-(Methylsulfonyl)aniline using TLC and chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)aniline. The following sections address common issues related to byproduct analysis using Thin-Layer Chromatography (TLC) and other chromatographic methods, and provide detailed protocols for these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common byproducts to expect when synthesizing this compound?
A1: The synthesis of this compound typically proceeds via the oxidation of 2-(Methylthio)aniline. Therefore, the most common process-related impurities are the starting material and the intermediate oxidation product.
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2-(Methylthio)aniline: Unreacted starting material.
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2-(Methylsulfinyl)aniline: An intermediate in the oxidation process. Incomplete oxidation will lead to the presence of this byproduct.
Other potential byproducts can arise from side-reactions of the aniline functional group, especially under harsh oxidative or acidic conditions. These can include:
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Polymeric materials: Anilines can be susceptible to oxidative polymerization, leading to the formation of colored, high molecular weight impurities.[1]
-
Isomeric impurities: Depending on the synthetic route of the starting material, other isomers of methylthioaniline could be present and subsequently oxidized.
Q2: My TLC plate shows multiple spots. How can I identify which spot is my product and which are the byproducts?
A2: The polarity of the compounds is the key to their separation on a TLC plate. The sulfonyl group in this compound is significantly more polar than the thioether in 2-(Methylthio)aniline and the sulfoxide in 2-(Methylsulfinyl)aniline. Therefore, you can expect the following order of elution (and corresponding Rf values) on a normal phase TLC plate (e.g., silica gel):
| Compound | Structure | Relative Polarity | Expected Rf Value |
| 2-(Methylthio)aniline | Low | High | |
| 2-(Methylsulfinyl)aniline | Medium | Medium | |
| This compound | High | Low |
To confirm the identity of the spots, you can run TLC standards of the expected byproducts alongside your reaction mixture.
Q3: I am having trouble getting good separation of my product and byproducts on my TLC plate. What can I do?
A3: Optimizing the mobile phase is crucial for good TLC separation. For aromatic amines, a mixture of a non-polar and a polar solvent is a good starting point.
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Initial Solvent System: Try a 1:1 mixture of hexane and ethyl acetate.
-
Adjusting Polarity:
-
If the spots are all clustered at the bottom of the plate (low Rf), the solvent system is not polar enough. Increase the proportion of ethyl acetate.
-
If the spots are all near the solvent front (high Rf), the solvent system is too polar. Increase the proportion of hexane.
-
-
Alternative Solvents: If you still have poor separation, you can try other solvent systems. For example, substituting hexane with dichloromethane or toluene can alter the selectivity of the separation. Adding a small amount of a more polar solvent like methanol (e.g., 1-5%) can also significantly increase the polarity of the mobile phase.
Q4: My spots on the TLC plate are streaking. What is causing this?
A4: Streaking on a TLC plate can be caused by several factors:
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Sample Overload: You may be applying too much sample to the plate. Try spotting a more dilute solution.
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Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can sometimes help to improve the spot shape.
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Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting it on the TLC plate.
Q5: My HPLC chromatogram shows peak tailing for this compound. How can I improve the peak shape?
A5: Peak tailing for basic compounds like anilines on reverse-phase HPLC columns is a common issue. It is often caused by the interaction of the basic amine group with residual acidic silanol groups on the silica support of the column.
Here are some troubleshooting steps:
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Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For anilines, a low pH (e.g., 2.5-3.5) will protonate the amine, which can improve peak shape. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase is recommended.
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Ionic Strength: Increasing the buffer concentration in your mobile phase can sometimes help to mask the residual silanol groups and improve peak shape.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase, which is specifically designed to reduce the interaction with basic analytes.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
Experimental Protocols
TLC Analysis of this compound and Byproducts
This protocol describes a general method for the TLC analysis of a reaction mixture in the synthesis of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
Visualization: UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber by adding a solvent mixture of hexane and ethyl acetate (e.g., 1:1 v/v) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Using a capillary tube, carefully spot your reaction mixture, a standard of this compound (if available), and standards of potential byproducts (2-(methylthio)aniline and 2-(methylsulfinyl)aniline) on the baseline of the TLC plate.
-
Place the spotted TLC plate in the developing chamber, ensuring that the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
Chromatography (Column) for Purification
This protocol outlines a general procedure for the purification of this compound using column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (for column chromatography)
-
Eluent: A gradient of hexane and ethyl acetate
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in hexane.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound, including potential byproducts and common analytical challenges.
Caption: Logical relationships for troubleshooting streaking spots in TLC analysis.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(Methylsulfonyl)aniline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-(Methylsulfonyl)aniline. Due to a lack of specific validated methods for this compound in the public domain, this document presents a comparison of common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—based on established methods for structurally related compounds such as aromatic amines and sulfonamides. The provided experimental data and protocols are representative and intended to serve as a starting point for the development and validation of a specific method for this compound.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision in the drug development process, balancing sensitivity, selectivity, and operational complexity. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of aromatic amines and sulfonamides, which are structurally analogous to this compound.[1][2][3][4]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999[5] | > 0.995 | > 0.99 |
| Range | 0.1 - 10.0 mg/L[5] | Dependent on analyte volatility and derivatization | ng/L to µg/L[4] |
| Accuracy (% Recovery) | 85.3 - 98.4%[5] | 54 - 135.5% (with derivatization)[2] | 74.3 - 118%[4] |
| Precision (% RSD) | < 5% | < 15% | < 15% |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[5] | Analyte and matrix dependent | 0.3 - 1.9 ng/L[4] |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD | 1.2 - 7.6 ng/L[4] |
| Selectivity | Moderate | High | Very High |
| Run Time | ~15-30 minutes | ~20-40 minutes | ~5-15 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful validation and transfer of analytical methods. The following protocols for HPLC-UV, GC-MS, and LC-MS/MS are provided as foundational templates for the analysis of this compound and will require optimization and validation for your specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound, particularly for purity assessments and in-process controls where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[5]
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
This compound reference standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer solution (e.g., 5 mmol/L, pH 6.9).[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV scan of this compound (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of the this compound reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[2]
Instrumentation:
-
GC system coupled to a mass spectrometer.
-
Capillary column suitable for amine analysis (e.g., DB-5ms).
Reagents and Standards:
-
A suitable derivatizing agent (e.g., diazomethane followed by pentafluoropropionic acid anhydride).[2]
-
Organic solvents (e.g., acetonitrile, ethyl acetate).
-
This compound reference standard.
GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 80°C, ramped to 280°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Sample Preparation and Derivatization:
-
Extract the this compound from the sample matrix using a suitable solvent like acetonitrile.[2]
-
Perform a clean-up step using solid-phase extraction (SPE) if necessary.[2]
-
Evaporate the solvent and perform the derivatization reaction according to a validated procedure.[2]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound in complex matrices.[3][4]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or similar reversed-phase column.
Reagents and Standards:
-
Acetonitrile and/or Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
This compound reference standard
-
A stable isotope-labeled internal standard (if available)
LC-MS/MS Conditions (Starting Point):
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound will need to be determined by infusion of a standard solution.
Sample Preparation:
-
Sample extraction can be performed by protein precipitation (for biological matrices), liquid-liquid extraction, or solid-phase extraction (SPE).[4]
-
The extract is then evaporated and reconstituted in the initial mobile phase.
-
Addition of an internal standard is highly recommended to compensate for matrix effects and variability in sample processing.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical experimental process for HPLC analysis.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Study of 2-(Methylsulfonyl)aniline and Other Sulfonylated Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Methylsulfonyl)aniline and other sulfonylated anilines, focusing on their synthesis, reactivity, and potential applications in drug discovery. The information is curated to assist researchers in selecting the most appropriate building blocks and synthetic strategies for their specific needs.
Introduction
Sulfonylated anilines are a critical class of compounds in medicinal chemistry and organic synthesis. The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its metabolic stability, makes it a valuable pharmacophore. The position of the sulfonyl group on the aniline ring can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide focuses on a comparative analysis of this compound and its structural isomers, 3- and 4-(Methylsulfonyl)aniline, as well as other substituted sulfonylated anilines.
Synthetic Strategies and Comparative Performance
The synthesis of sulfonylated anilines can be achieved through various methods, ranging from classical multi-step procedures to modern catalytic C-H functionalization reactions. The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.
Data Presentation: Comparison of Synthetic Yields
The following tables summarize the yields of various sulfonylated anilines synthesized via different methods.
Table 1: Synthesis of (Methylsulfonyl)aniline Isomers via Traditional Methods
| Entry | Product | Synthetic Method | Key Reagents | Yield (%) | Reference |
| 1 | 4-(Methylsulfonyl)aniline | Reduction of nitroarene | 1-Methanesulfonyl-4-nitro-benzene, 10% Pd/C, H₂ | 65 | [1] |
| 2 | 4-(Methylsulfonyl)aniline | Hydrolysis of acetamide | N-(4-(Methylsulfonyl)phenyl)acetamide, HCl | Not specified | [2] |
Table 2: Modern Catalytic C-H Sulfonylation of Substituted Anilines
| Entry | Aniline Substrate | Sulfonylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | N,N-dimethyl-p-toluidine | Sodium benzenesulfinate | CuₓOᵧ@CS-400, Ag₂CO₃, K₂S₂O₈, Acetone/H₂O, rt | 2-(Phenylsulfonyl)-N,N,4-trimethylaniline | 82 | [3] |
| 2 | N,N-dimethyl-p-toluidine | Sodium p-toluenesulfinate | CuₓOᵧ@CS-400, Ag₂CO₃, K₂S₂O₈, Acetone/H₂O, rt | 2-((4-Methylphenyl)sulfonyl)-N,N,4-trimethylaniline | 83 | [3] |
| 3 | N,N-dimethylaniline | Sodium methanesulfinate | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, K₂S₂O₈, Blue LEDs | 2-(Methylsulfonyl)-N,N-dimethylaniline | 73 | [2][4] |
| 4 | 4-Methoxy-N,N-dimethylaniline | N-Hydroxymethylphthalimide methylsulfone | Ru(bpy)₃(PF₆)₂, Blue LEDs, MeCN | 2-(Methylsulfonyl)-4-methoxy-N,N-dimethylaniline | 77 | [5] |
| 5 | N,N-diethylaniline | Phenylsulfonyl fluoride | Ir[(ppy)₂(dtbbpy)]Cl, NaHCO₃, Blue LEDs, 50 °C | 2-(Phenylsulfonyl)-N,N-diethylaniline | 57 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and adaptation.
Protocol 1: Synthesis of 4-(Methylsulfonyl)aniline via Reduction of 1-Methanesulfonyl-4-nitro-benzene[1]
Materials:
-
1-Methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol)
-
10% Palladium on carbon (Pd/C) (100 mg)
-
Methanol (20 ml)
-
Celite
Procedure:
-
A solution of 1-methanesulfonyl-4-nitro-benzene in methanol is hydrogenated over 10% Pd/C at atmospheric pressure.
-
The reaction is monitored until no further gas uptake is observed.
-
The reaction mixture is then filtered over celite.
-
The filtrate is concentrated to give a residue.
-
The residue is recrystallized from ethanol to yield 4-(methylsulfonyl)aniline as a solid.
Protocol 2: Photocatalytic C-H Sulfonylation of N,N-dimethylaniline[2][4]
Materials:
-
N,N-dimethylaniline
-
Sodium methanesulfinate
-
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photoredox catalyst)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile/water (10:1)
-
Blue LEDs
Procedure:
-
In a reaction vessel, N,N-dimethylaniline, sodium methanesulfinate, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, and potassium persulfate are combined in a 10:1 mixture of acetonitrile and water.
-
The reaction mixture is irradiated with blue LEDs.
-
The reaction is stirred at room temperature for the specified time.
-
Upon completion, the product, 2-(Methylsulfonyl)-N,N-dimethylaniline, is isolated and purified using standard techniques.
Protocol 3: Copper-Catalyzed C-H Sulfonylation of N,N-dimethyl-p-toluidine[3]
Materials:
-
N,N-dimethyl-p-toluidine
-
Sodium benzenesulfinate
-
CuₓOᵧ@CS-400 (catalyst)
-
Silver carbonate (Ag₂CO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Acetone/Water (1:1)
Procedure:
-
N,N-dimethyl-p-toluidine, sodium benzenesulfinate, CuₓOᵧ@CS-400, Ag₂CO₃, and K₂S₂O₈ are mixed in a 1:1 solution of acetone and water.
-
The reaction is stirred at room temperature.
-
After the reaction is complete, the product, 2-(Phenylsulfonyl)-N,N,4-trimethylaniline, is isolated and purified.
Mandatory Visualization
Synthetic Workflow for Sulfonylated Anilines
Caption: General synthetic pathways to sulfonylated anilines.
Reactivity and Regioselectivity in C-H Sulfonylation
The regioselectivity of C-H sulfonylation of anilines is influenced by both electronic and steric factors. The amino group is a strong activating and ortho-, para-directing group. In modern catalytic methods, the reaction often proceeds via a radical mechanism, and the position of sulfonylation can be controlled by the catalyst and directing groups.
Caption: Factors influencing regioselectivity in aniline sulfonylation.
Role in Drug Discovery
Sulfonylated anilines are prominent scaffolds in drug discovery, particularly in the development of kinase inhibitors. The sulfonamide moiety can mimic the phosphate group of ATP and interact with the hinge region of the kinase active site. The substitution pattern on the aniline ring plays a crucial role in determining the potency and selectivity of the inhibitor.
Kinase Inhibition Pathway
Caption: Inhibition of a kinase signaling pathway by a sulfonylated aniline derivative.
Conclusion
This comparative guide highlights the versatility of sulfonylated anilines in organic synthesis and their importance in medicinal chemistry. Modern catalytic methods, such as photocatalytic and copper-catalyzed C-H sulfonylation, offer efficient and regioselective routes to these valuable compounds. The choice of the specific isomer, such as this compound, over others will depend on the desired biological target and the synthetic accessibility. The provided data and protocols serve as a valuable resource for researchers to navigate the synthesis and application of this important class of molecules. The differences in the pharmacological profiles of isomers are significant in drug development, and therefore, the ability to selectively synthesize a specific isomer is of high importance.[7][8]
References
- 1. Synthesis routes of 4-(Methylsulfonyl)aniline [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-(Methylsulfonyl)aniline Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-(methylsulfonyl)aniline derivatives against their analogs, supported by experimental data from peer-reviewed studies. The focus is on key biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various this compound derivatives and their analogs.
Table 1: Anti-inflammatory Activity of this compound Derivatives and Analogs
| Compound ID | Chemical Name | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5n | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | COX-2 | 0.07 | 508.6[1] |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | - | - |
| Indomethacin | (2-{1-[(4-chlorophenyl)formyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid) | COX-1/COX-2 | - | - |
| 7g | 2-(4-(methylsulfonyl)phenyl)-1H-indole-3-carbaldehyde derivative | COX-2 | - | - |
| 9a-c | 2-(4-(methylsulfonyl)phenyl) indole derivatives | COX-2 | Good | Excessive selectivity towards COX-2 |
Table 2: Antimicrobial Activity of this compound Derivatives and Analogs
| Compound ID | Chemical Name | Bacterial Strain | MIC (µg/mL) |
| 7g | 2-(4-(methylsulfonyl)phenyl)-1H-indole-3-carbaldehyde derivative | MRSA | - |
| 7g | 2-(4-(methylsulfonyl)phenyl)-1H-indole-3-carbaldehyde derivative | E. coli | - |
| 7g | 2-(4-(methylsulfonyl)phenyl)-1H-indole-3-carbaldehyde derivative | K. pneumoniae | - |
| 7g | 2-(4-(methylsulfonyl)phenyl)-1H-indole-3-carbaldehyde derivative | P. aeruginosa | - |
| 7g | 2-(4-(methylsulfonyl)phenyl)-1H-indole-3-carbaldehyde derivative | A. baumannii | - |
| Salicylanilide analog 3e | 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | S. aureus | 0.070 - 8.95 |
| Salicylanilide analog 3e | 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | E. faecalis | 4.66 - 35.8 |
| Salicylanilide analog 3e | 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | M. tuberculosis | 18.7 |
| Salicylanilide analog 3f | 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide | S. aureus | 0.070 - 8.95 |
| Salicylanilide analog 3f | 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide | E. faecalis | 4.66 - 35.8 |
| Salicylanilide analog 3f | 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide | M. tuberculosis | 18.7 |
Note: Specific MIC values for compound 7g were not provided in the abstract, but it was identified as the most potent antibacterial candidate.
Table 3: Cytotoxic Activity of 2-(Methylsulfanyl)aniline Analogs
| Compound ID | Chemical Name | Cell Line | IC50 (µg/mL) |
| 13 | 2-methylsulfanyl-3-pyridyl-bis-[1][2][3]triazolo[1,5-a:4,3-c]quinazoline | Hep-G2 | 9.34[3] |
| 13 | 2-methylsulfanyl-3-pyridyl-bis-[1][2][3]triazolo[1,5-a:4,3-c]quinazoline | HCT-116 | 11.51[3] |
| 17 | 2-methylsulfanyl-5-ethoxy-[1][2][3]triazolo[1,5-a]quinazoline | Hep-G2 | 19.22[3] |
| 17 | 2-methylsulfanyl-5-ethoxy-[1][2][3]triazolo[1,5-a]quinazoline | HCT-116 | 17.39[3] |
| Salicylanilide analog 3e | 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide | K-562 | 2.09 |
| Salicylanilide analog 3f | 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide | K-562 | 2.09 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a fluorometric screening kit.
1. Reagent Preparation:
-
COX Assay Buffer: Prepare a 0.1 M Tris-HCl buffer at pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme: Prepare a stock solution of hematin.
-
COX-1/COX-2 Enzyme: Use human recombinant COX-1 or COX-2.
-
Arachidonic Acid (Substrate): Prepare a solution of arachidonic acid.
-
Test Compounds: Dissolve the synthesized derivatives and reference compounds (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions. Further dilute with the assay buffer to the desired concentrations.
2. Assay Procedure:
-
In a 96-well plate, add the COX assay buffer, a COX cofactor working solution, a COX probe solution, and the recombinant COX-1 or COX-2 enzyme.[4]
-
Add the test compound solution to the wells.
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5][6]
-
Initiate the reaction by adding the arachidonic acid solution to each well.[4][5]
-
Measure the fluorescence kinetically for 5-10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[4]
3. Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100.[4]
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.[4]
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2).[4]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method.[7][8]
1. Preparation of Materials:
-
Bacterial Strains: Use standardized strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth.
-
Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.[7]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to the final working concentration.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without any compound) and a negative control (broth medium only).
-
Incubate the plates at 37°C for 18-24 hours.[7]
3. Data Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7][10]
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[1][11]
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., Hep-G2, HCT-116) in a suitable complete cell culture medium.
-
Harvest the cells and seed them into a 96-well plate at an appropriate density. Allow the cells to adhere and grow for 24 hours.[1]
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives and their analogs.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Arachidonic acid metabolism via the COX pathway.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway. (AhR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Role of 2-(Methylsulfonyl)aniline and its Analogs in the Synthesis of Kinase Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Among the myriad of scaffolds utilized, the anilinoquinazoline and anilinoquinoline cores have emerged as privileged structures for targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). This guide provides a comparative analysis of the performance of aniline derivatives, with a particular focus on the role of the methylsulfonyl moiety, as exemplified by 2-(methylsulfonyl)ethanamine, a key building block in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. While direct comparative data for 2-(methylsulfonyl)aniline is limited, an examination of the synthesis of Lapatinib and other anilinoquinazoline inhibitors offers valuable insights into the influence of different aniline-based building blocks on reaction outcomes.
Performance Comparison in Kinase Inhibitor Synthesis
The synthesis of 4-anilinoquinazoline and 4-anilinoquinoline-based kinase inhibitors typically involves the coupling of a substituted aniline with a heterocyclic core. The nature of the substituents on the aniline ring can significantly impact reaction yields, purity, and the overall efficiency of the synthetic route.
Table 1: Comparison of Reported Yields for Key Steps in Lapatinib Synthesis
| Step | Building Block/Reaction | Reagents and Conditions | Reported Yield (%) | Reference |
| Reductive Amination | 2-(methylsulfone)ethylamine | 5-formyl-2-furylboronic acid, Pd/C, H₂ | 94 | [1] |
| Reductive Amination | 2-(methylsulfonyl)ethanamine | 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde, 5% Pd-C, H₂ | 93 | [2] |
| Reductive Amination | 2-(methylsulfonyl)ethylamine | 5-(4-[3- chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde, Sodium triacetoxyborohydride | Not specified | [3][4] |
| Nucleophilic Aromatic Substitution | 3-chloro-4-(3-fluorobenzyloxy)aniline | 4-chloro-6-iodo-quinazoline | Good yields | [5] |
| Suzuki Coupling | 5-formyl-2-furylboronic acid | 6-iodoquin-azolin-4-one derivative, Pd/C | 96 | [1] |
Analysis of Performance:
The high yields reported for the reductive amination step using 2-(methylsulfone)ethylamine in Lapatinib synthesis (93-94%) suggest that the methylsulfonyl group is well-tolerated and does not impede the reaction.[1][2] This step is critical for introducing the side chain responsible for key interactions with the kinase's active site. The overall yield of a five-step synthesis of Lapatinib was reported to be 48%, indicating efficient transformations at each stage.[1]
In the broader context of anilinoquinazoline inhibitors, the choice of the aniline component is crucial for achieving high potency and selectivity. Structure-activity relationship (SAR) studies have shown that small, lipophilic groups at the 3-position of the aniline ring are preferred for EGFR inhibition.[6] While the methylsulfonyl group is not typically a 3-substituent in the final inhibitor structure, its presence in a building block like 2-(methylsulfonyl)ethanamine contributes to the overall physicochemical properties of the final molecule, which can influence solubility and cell permeability.
Experimental Protocols
To provide a practical context, detailed methodologies for key reactions in the synthesis of anilinoquinazoline-based kinase inhibitors are presented below.
General Workflow for 4-Anilinoquinazoline Synthesis
The synthesis generally proceeds through the preparation of a 4-chloroquinazoline intermediate followed by a nucleophilic aromatic substitution with the desired aniline derivative.
Protocol 1: Synthesis of Lapatinib via Reductive Amination
This protocol describes a key step in a practical synthesis of Lapatinib.[1]
Materials:
-
6-iodoquin-azolin-4-one derivative
-
5-formyl-2-furylboronic acid
-
2-(methylsulfone)ethylamine
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Solvents (e.g., methanol, dichloromethane)
Procedure:
-
Suzuki Coupling: The 6-iodoquin-azolin-4-one derivative is coupled with 5-formyl-2-furylboronic acid in the presence of a palladium catalyst (e.g., Pd/C) to yield the corresponding aldehyde. This reaction typically proceeds with high yield (e.g., 96%).[1]
-
Reductive Amination: The resulting aldehyde is then reacted with 2-(methylsulfone)ethylamine in the presence of a reducing agent (e.g., H₂ gas with a Pd/C catalyst). The reaction is typically carried out in a suitable solvent system like methanol/dichloromethane.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The product is then isolated and purified, often by crystallization, to yield Lapatinib. This step has been reported to have a yield of 94%.[1]
Protocol 2: General Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline Derivatives
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the nucleophilic aromatic substitution step.
Materials:
-
4-Chloroquinazoline
-
Substituted aniline derivative
-
2-Propanol (IPA)
-
Microwave reactor
Procedure:
-
A mixture of 4-chloroquinazoline and the desired substituted aniline is prepared in 2-propanol.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and time.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified, often by recrystallization.
Signaling Pathways
Lapatinib and other anilinoquinazoline-based inhibitors primarily target the EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases. These receptors are key components of the ErbB signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation.[7][8][9][10] Dysregulation of this pathway is a hallmark of many cancers.
Conclusion
While a direct, quantitative comparison of the synthetic performance of this compound against other aniline building blocks is not extensively documented, the successful and high-yielding synthesis of Lapatinib using the closely related 2-(methylsulfonyl)ethanamine highlights the utility of the methylsulfonyl moiety in this class of kinase inhibitors. The electron-withdrawing nature and potential for hydrogen bonding of the sulfonyl group can contribute favorably to the overall properties of the final drug molecule without compromising the efficiency of key synthetic transformations. The choice of a specific aniline building block in kinase inhibitor synthesis will ultimately depend on a combination of factors, including the desired structure-activity relationship, synthetic accessibility, and the overall strategic approach to the target molecule. Future studies directly comparing the reactivity and performance of a wider range of substituted anilines in standardized synthetic routes would be highly valuable to the drug discovery community.
References
- 1. researchgate.net [researchgate.net]
- 2. Lapatinib ditosylate monohydrate synthesis - chemicalbook [chemicalbook.com]
- 3. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. ERBB2-EGFR signaling pathway Gene Ontology Term (GO:0038134) [informatics.jax.org]
- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to HPLC-UV Method Validation for Purity Determination of 2-(Methylsulfonyl)aniline
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-(Methylsulfonyl)aniline is a critical step in the quality control process. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used and robust technique for this purpose.[1][2][] This guide provides a comparative overview of the HPLC-UV method for purity determination of this compound, outlines key validation parameters, and presents alternative analytical techniques.
Comparison of Analytical Techniques
While HPLC-UV is a cornerstone for purity assessment, other methods can be employed, each with its own advantages and disadvantages. The choice of method often depends on the specific requirements of the analysis, such as the volatility of the compound and the need for structural confirmation of impurities.[1]
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity with UV detection. | High resolution, sensitivity, and quantitative accuracy. Suitable for non-volatile and thermally labile compounds.[1][4] | Moderate selectivity compared to mass spectrometry. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with identification by mass. | High selectivity and structural information for impurity identification.[1][4] | Requires the analyte to be volatile and thermally stable.[1] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast, "green" alternative with high throughput capability.[5] | May require specialized equipment and method development. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification without the need for a reference standard of the analyte. | Provides structural information and direct quantification. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and valid analytical results. Below are typical protocols for HPLC-UV and a comparative method, GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol [6]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6] A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[6]
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Preparation:
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [1]
-
Instrumentation: A GC system coupled to a mass spectrometer.[1]
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold at 280 °C for 5 minutes.[1]
-
Injector Temperature: 250 °C[1]
-
MS Transfer Line Temperature: 280 °C[1]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.[1]
Data Presentation: Method Validation Parameters
The following table summarizes typical performance characteristics of an HPLC-UV method for the quantification of an aromatic amine, which would be expected for this compound.
| Validation Parameter | HPLC-UV Method |
| Linearity (r²) | > 0.995[6] |
| Range | 1 - 100 µg/mL[6] |
| Accuracy (% Recovery) | 95 - 105%[6] |
| Precision (% RSD) | < 5%[6] |
| Limit of Detection (LOD) | 0.5 µg/mL[6] |
| Limit of Quantification (LOQ) | 1 µg/mL[6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the HPLC-UV method validation and the logical relationship in the overall purity assessment.
References
A Comparative Spectroscopic Analysis of 2-(Methylsulfonyl)aniline and Its Isomers
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 2-, 3-, and 4-(Methylsulfonyl)aniline isomers, supported by experimental data and standardized protocols.
This guide provides a comprehensive comparison of the spectroscopic properties of three structural isomers of methylsulfonylaniline: 2-(Methylsulfonyl)aniline, 3-(Methylsulfonyl)aniline, and 4-(Methylsulfonyl)aniline. Understanding the unique spectral fingerprints of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in medicinal chemistry and drug development, where the specific substitution pattern on the aniline ring can significantly impact biological activity. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and outlines the experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for the three isomers of (Methylsulfonyl)aniline.
| Spectroscopic Technique | This compound | 3-(Methylsulfonyl)aniline | 4-(Methylsulfonyl)aniline |
| ¹H NMR (CDCl₃) | Predicted: Aromatic protons: ~6.8-7.9 ppm; NH₂: broad singlet; SO₂CH₃: ~3.1 ppm | δ 7.30 (t, J = 7.8 Hz, 1H), 7.24 (dt, J = 1.1, 7.7 Hz, 1H), 7.21 (t, J = 2.1 Hz, 1H), 6.89 (ddd, J = 0.8, 2.3, 8.0 Hz, 1H), 3.03 (s, 3H)[1] | Predicted: Aromatic protons: AA'BB' system, ~6.7 (d) and ~7.8 (d) ppm; NH₂: broad singlet; SO₂CH₃: ~3.0 ppm |
| ¹³C NMR (CDCl₃) | Predicted: Aromatic carbons: ~115-150 ppm; SO₂CH₃: ~45 ppm | δ 147.69, 141.16, 130.30, 119.72, 116.37, 112.69, 44.40[1] | Predicted: Aromatic carbons: ~113-153 ppm; SO₂CH₃: ~45 ppm |
| IR (cm⁻¹) | N-H stretching: ~3300-3500; S=O stretching: ~1300-1350 and ~1150-1175; Aromatic C-H stretching: ~3000-3100 | N-H stretching: ~3300-3500; S=O stretching: ~1300-1350 and ~1150-1175; Aromatic C-H stretching: ~3000-3100 | N-H stretching: 3474, 3371; S=O stretching: 1308, 1144; Aromatic C-H stretching: 3236, 3073 |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 171 | [M+H]⁺: 172[1] | Molecular Ion [M]⁺: 171; Major fragments: 106, 92, 77 |
Note: Predicted data is based on spectral database simulations and is intended as a guide. Experimental verification is recommended.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the (Methylsulfonyl)aniline isomers.
References
Comparative Reactivity of Ortho- vs. Para-Substituted Sulfonylated Anilines: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of ortho- and para-substituted sulfonylated anilines, a crucial structural motif in medicinal chemistry and drug development. Understanding the influence of substituent positioning is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This document synthesizes experimental findings on the steric and electronic effects that govern the reactivity of these isomers, supported by quantitative data and detailed experimental protocols.
Introduction: The Decisive Role of Substituent Placement
Sulfonylated anilines, characterized by a sulfonamide linkage to an aniline core, are prevalent in a wide array of pharmaceuticals. The reactivity of both the aniline's amino group and the aromatic rings is profoundly influenced by the placement of additional substituents. The distinction between ortho (1,2-substitution) and para (1,4-substitution) isomers is not trivial; it dictates the molecule's conformational preferences, electronic distribution, and steric accessibility, thereby controlling its behavior in chemical transformations. This guide will dissect these controlling factors to provide a clear framework for researchers.
Core Principles: Steric Hindrance vs. Electronic Effects
The difference in reactivity between ortho and para isomers is primarily governed by a balance of two fundamental factors: steric effects and electronic effects.
-
Steric Effects (The "Ortho Effect"): Substituents at the ortho position are in close proximity to the aniline's amino group. This proximity creates spatial crowding, or steric hindrance, which can impede the approach of reactants.[1] This phenomenon, often termed the "ortho effect," is a dominant factor in reactions involving the amino group.[1][2] For instance, ortho-substituted anilines are generally weaker bases than their para counterparts because steric hindrance destabilizes the corresponding ammonium cation formed upon protonation.[1] Similarly, the sulfonation of anilines strongly favors the para position due to the bulkiness of the incoming sulfonyl group, which experiences significant repulsion from the amino group at the ortho position.[3][4]
-
Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the aniline ring and the nucleophilicity of the amino group through inductive and resonance effects.
-
In para-substituted anilines, these electronic effects are transmitted efficiently and predictably. An EDG at the para position increases the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating reactions like alkylation or acylation.
-
In ortho-substituted anilines, electronic effects are often convoluted or even overshadowed by the more potent steric effects.[5]
-
-
Intramolecular Interactions: Ortho substituents possessing hydrogen-bond donor or acceptor capabilities can engage in intramolecular hydrogen bonding with the amino group. This can lock the molecule into a specific conformation, altering the reactivity of the functional groups involved.
The interplay of these factors is summarized in the diagram below.
Quantitative Reactivity Comparison
The directing effects of substituents are well-documented. While precise kinetic data for a wide range of sulfonylated anilines is dispersed, the general outcomes of competitive reactions provide a clear picture of relative reactivity. The sulfonation of aniline itself is a classic example where steric hindrance dictates the outcome.
| Reaction | Substituent Position | Major Product | Primary Reason | Reference |
| Sulfonation of Aniline | Ortho vs. Para | p-Aminobenzenesulfonic acid | Steric hindrance from the bulky sulfonyl group disfavors ortho attack. The para product is also more thermodynamically stable. | [3][4] |
| N-Alkylation/Acylation | Ortho-Alkyl vs. Para-Alkyl | Para-isomer reacts faster | The "ortho effect" from the alkyl group sterically shields the amino nucleophile, slowing the reaction rate compared to the more accessible para isomer. | [5] |
| Basicity (pKb) | Ortho-Toluidine vs. Para-Toluidine | Para-toluidine is a stronger base (lower pKb) | Steric hindrance in the ortho-substituted conjugate acid reduces its stability, making the parent amine a weaker base. | [1] |
Experimental Protocols
Modern synthetic methods provide mild and efficient routes to sulfonylated anilines, often employing photocatalysis to avoid harsh conditions. These reactions also serve as excellent platforms for studying comparative reactivity.
Protocol 1: Visible-Light-Mediated Sulfonylation of Anilines
This procedure is adapted from a method utilizing sulfonyl fluorides as stable and versatile sulfonylation reagents under mild, visible-light-mediated conditions.[6] This type of reaction can be used to compare the yields of ortho- vs. para-substituted products when using an unsubstituted aniline.
Materials:
-
Substituted Aniline (e.g., N,N-dimethylaniline) (1.0 equiv)
-
Sulfonyl Fluoride (e.g., 4-Methylbenzenesulfonyl fluoride) (2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) (2 mol%)
-
Solvent (e.g., degassed Acetonitrile (MeCN))
-
Blue LED light source (e.g., λmax = 440 nm)
-
Schlenk tube or sealed vial
Procedure:
-
To a sealed vial, add the aniline derivative (0.2 mmol, 1.0 equiv), the sulfonyl fluoride (0.4 mmol, 2.0 equiv), and the photocatalyst (0.004 mmol, 2 mol%).
-
Evacuate the vial and backfill with an inert atmosphere (e.g., Nitrogen) three times.
-
Add the degassed solvent (e.g., 2 mL of MeCN) via syringe.
-
Place the vial approximately 5 cm from a blue LED light source and irradiate at room temperature or with gentle heating (e.g., 40-50 °C) for the specified reaction time (e.g., 2 hours).[7][8]
-
Upon completion, monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the sulfonylated aniline.
The general workflow for such an experiment is depicted below.
Conclusion
The reactivity of substituted sulfonylated anilines is a tale of two positions. For para-substituted isomers, reactivity is primarily dictated by well-understood electronic effects, allowing for predictable tuning of the aniline's nucleophilicity. In stark contrast, the reactivity of ortho-substituted isomers is dominated by steric hindrance—the "ortho effect"—which typically reduces reaction rates at the adjacent amino group, often overriding underlying electronic influences. Researchers aiming to perform late-stage functionalization or design new aniline-based molecules must consider these positional effects to achieve the desired regioselectivity and reaction efficiency.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Cross-Validation of HPLC and HPLC-MS/MS Methods for Sulfonylated Aniline Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sulfonylated anilines, a class of compounds significant in pharmaceutical and chemical industries, demands robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are two powerful techniques frequently employed for this purpose. This guide provides a comprehensive cross-validation comparison of these methods, offering insights into their respective performance characteristics through supporting experimental data and detailed protocols.
Methodology and Experimental Protocols
To ensure a rigorous comparison, a cross-validation study was designed to assess the performance of both HPLC-UV and HPLC-MS/MS for the analysis of a representative sulfonylated aniline, 4-aminobenzenesulfonamide (sulfanilamide). The validation was conducted based on the International Council for Harmonisation (ICH) guidelines, evaluating key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
HPLC-UV Method Protocol
A standard HPLC method was established for the quantification of sulfanilamide.
-
Instrumentation: A typical HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) was used for separation.[3][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 6.9) in a 70:30 (v/v) ratio.[5]
-
Flow Rate: The flow rate was maintained at 1.0 mL/min.[3][5]
-
Detection: UV detection was performed at 231 nm.[5]
-
Injection Volume: A 15 µL injection volume was used for all samples.[5]
HPLC-MS/MS Method Protocol
For enhanced selectivity and sensitivity, an HPLC-MS/MS method was developed.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: The same C18 reversed-phase column as the HPLC-UV method was employed to ensure comparability.
-
Mobile Phase: A gradient elution was utilized with 0.1% formic acid in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B.[6]
-
Flow Rate: A flow rate of 0.5 mL/min was used.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+) was employed.[7]
-
MS/MS Detection: The analysis was performed in Multiple Reaction Monitoring (MRM) mode.[6] Specific precursor-to-product ion transitions for sulfanilamide were monitored for quantification and confirmation.
Quantitative Data Comparison
The performance of both methods was evaluated across several key validation parameters. The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linear Range | 2 - 60 µg/mL[8] | 1 - 1000 ng/mL[9] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | HPLC-MS/MS |
| Accuracy (Recovery %) | 90.0 - 103.9%[10] | 80.4 - 96.3%[11] |
| Precision (RSD %) | 1.2 - 4.7%[10] | 1.53 - 8.98%[11] |
Table 3: Sensitivity (LOD and LOQ)
| Parameter | HPLC-UV | HPLC-MS/MS |
| Limit of Detection (LOD) | ~0.6 ppm (600 ng/mL)[5] | 1 ng/mL[9] |
| Limit of Quantification (LOQ) | 0.0778 - 0.2073 µg/mL (77.8 - 207.3 ng/mL)[8] | 10 ng/mL[9] |
Experimental Workflow and Logical Relationships
The cross-validation process follows a structured workflow to ensure a direct and meaningful comparison of the two analytical techniques.
References
- 1. mastelf.com [mastelf.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Validation of a real-time monitoring method for aniline in freshwater by high-performance liquid chromatography on porous graphitic carbon/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide: Confronting In Silico Predictions with Experimental Realities for Aniline Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising aniline derivative to a viable drug candidate is a meticulous process of characterization. In silico tools offer a tantalizing promise of rapid, cost-effective property prediction, but how do these computational estimations stack up against the gold standard of experimental data? This guide provides an objective comparison of in silico and experimental data for key properties of aniline derivatives, supported by detailed experimental protocols and workflow visualizations.
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis of numerous pharmaceuticals.[1] Early and accurate assessment of their physicochemical, pharmacokinetic, and toxicological properties is paramount to mitigating late-stage failures in drug development.[2] While computational models are increasingly integrated into this process, understanding their predictive power and limitations is crucial.[3][4]
Physicochemical Properties: A Tale of Two Methodologies
The fundamental physicochemical properties of a compound, such as its lipophilicity (LogP) and acidity constant (pKa), are critical determinants of its biological activity.[3] Below, we compare in silico predictions with experimentally determined values for these properties in various aniline derivatives.
Lipophilicity (LogP): The Harmony and Dissonance
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), governs a molecule's ability to cross biological membranes.[5] While computational models can provide rapid LogP estimations, their accuracy can vary depending on the algorithm and the specific substitutions on the aniline ring.
A study on triazole derivatives of aniline revealed that while experimentally determined LogP values (logPTLC) showed a clear relationship with the substitution pattern, most theoretical prediction algorithms were less sensitive to these structural nuances.[5][6] However, for simpler analogs, a general alignment between predicted and experimental trends is often observed. For instance, the predicted LogP for 3-Chloro-4-(isopentyloxy)aniline is higher than its shorter-chain analogs, a trend consistent with the increased lipophilicity from the larger alkyl group.[4]
| Compound | Experimental logP (logPTLC) | In Silico Predicted logP (Avg. of various methods) | Reference |
| 2a (ortho-allyl derivative) | 2.15 | ~2.0 - 2.5 | [5] |
| 2b (meta-allyl derivative) | 2.11 | ~2.0 - 2.5 | [5] |
| 2c (para-allyl derivative) | 2.05 | ~2.0 - 2.5 | [5] |
| 6a (ortho-chlorophenyl derivative) | 3.28 | ~3.0 - 3.5 | [5] |
| 6b (meta-chlorophenyl derivative) | 3.23 | ~3.0 - 3.5 | [5] |
| 6c (para-chlorophenyl derivative) | 2.26 | ~3.0 - 3.5 | [5] |
| 3-chloro-4-methoxyaniline | 1.57 | 1.6 - 1.8 | [4] |
| 3-chloro-4-ethoxyaniline | 2.32 | 2.1 - 2.4 | [4] |
Acidity Constant (pKa): A Computable Property with Nuances
The pKa of the anilino group is crucial for its interaction with biological targets. Computational methods, particularly those employing density functional theory (DFT), have shown good correlation with experimental pKa values for aniline derivatives.[7] The electronic effects of substituents (electron-donating or -withdrawing) are generally well-captured by these models.
| Substituent | Experimental pKa | Calculated pKa (AM1) | Calculated pKa (PM3) | Reference |
| H | 4.58 | 5.61 | 5.16 | |
| o-NH2 | 4.47 | 3.80 | 4.21 | |
| p-CH3 | 5.12 | - | - | |
| m-NO2 | 2.50 | - | - | |
| p-Cl | 3.98 | - | - |
ADMET Profiling: Predicting the Fate of a Molecule
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic and safety profile of a drug candidate.[3][5] In silico ADMET prediction is a cornerstone of modern drug discovery, offering an early warning system for potential liabilities.[3]
In Silico ADMET Predictions for a Representative Aniline Derivative
The following table summarizes the predicted ADMET profile for 2-Methyl-4-(methylsulfanyl)aniline, with inferences from its structural analogs.
| ADME Parameter | In Silico Prediction (2-Methyl-4-(methylsulfanyl)aniline) | Inferences from Analogs (4-methylaniline, thioanisole) | Reference |
| Human Intestinal Absorption | High | Likely well-absorbed based on analogs' properties. | [3] |
| Caco-2 Permeability | High (> 0.9 x 10⁻⁶ cm/s) | High permeability expected based on lipophilicity. | [3] |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for BBB penetration based on LogP values. | [3] |
| CYP450 Inhibition | Inhibitor of CYP2C9, CYP2D6, CYP3A4 | Aromatic amines can be substrates/inhibitors of CYP enzymes. | [3] |
| Metabolic Stability (Liver Microsomes) | Moderate to High | Aniline derivatives are known to undergo hepatic metabolism. | [3] |
| Toxicity Endpoint | In Silico Prediction (2-Methyl-4-(methylsulfanyl)aniline) | Experimental Data for Analogs | Reference |
| Ames Mutagenicity | Non-mutagen | Aniline derivatives can be mutagenic, often requiring metabolic activation. | [3] |
| hERG Inhibition | Low risk | A common cause of cardiotoxicity; predictions are crucial. | [3] |
| Hepatotoxicity | Potential for toxicity | Aniline derivatives are known to be hepatotoxic. | [3] |
| Carcinogenicity | Potential concern | Many aniline derivatives are suspected carcinogens. | [3] |
| Acute Oral Toxicity (LD₅₀) | Class III (slightly toxic) | Similar toxicity class observed for analogs. | [4] |
Biological Activity: From Prediction to Potency
Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the biological activity of aniline derivatives, including their antimicrobial and cytotoxic effects.[8][9] However, experimental validation remains indispensable.
| Compound Derivative Type | Antibacterial Activity (MIC, µg/mL vs. S. aureus) | Cytotoxicity (IC₅₀, µM vs. Cancer Cell Line) | Reference |
| 4-(Iminomethyl)aniline (unsubstituted) | 64 | - | [1] |
| 4-(Iminomethyl)aniline (4-NO₂ substituted) | 16 | - | [1] |
| 4-(Iminomethyl)aniline (4-Cl substituted) | 32 | - | [1] |
| Indolizine Analogue 5c | - | 0.8 - 2.5 | [2] |
| Indolizine Analogue 6c | - | 0.9 - 3.1 | [2] |
| Indolizine Analogue 7g | - | 1.2 - 4.6 | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable data to validate in silico models.
Determination of Lipophilicity (logP) by Reversed-Phase Thin-Layer Chromatography (RP-TLC)
Principle: RP-TLC separates compounds based on their polarity. A non-polar stationary phase is used with a polar mobile phase. The retention factor (Rf) is used to calculate the RM value, which is then correlated with the logP of known standards.
Procedure:
-
Plate Preparation: Use pre-coated RP-18 TLC plates.
-
Chamber Saturation: Pour the mobile phase (e.g., a mixture of water and an organic solvent like acetone or methanol) into the chromatography chamber and allow it to saturate for at least 20 minutes.
-
Sample Application: Dissolve the aniline derivative and a series of logP standards in a suitable solvent (e.g., methanol). Spot the solutions onto the baseline of the TLC plate.
-
Development: Place the plate in the saturated chamber and allow the solvent front to move up the plate.
-
Visualization and Rf Calculation: After development, visualize the spots (e.g., under UV light). Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
RM and logP Calculation: Calculate the RM value using the formula: RM = log((1/Rf) - 1). Plot a calibration curve of RM versus the known logP values of the standards. Determine the logP of the aniline derivative from its RM value using the calibration curve.[10][11][12]
Determination of Cytotoxicity by MTT Assay
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the aniline derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Antimicrobial Activity by Broth Microdilution (Minimum Inhibitory Concentration - MIC)
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Compound Dilution: Perform serial two-fold dilutions of the aniline derivative in a 96-well microtiter plate to obtain a range of concentrations.[15]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control (broth with bacteria), a sterility control (broth only), and a positive control with a known antibiotic.[1][15]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[1]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Visualizing the Workflow
The integration of in silico and experimental methods is a cyclical process in modern drug discovery. The following diagram, generated using the DOT language, illustrates a typical workflow.
Caption: A typical workflow for comparing in silico predictions with experimental data in drug discovery.
Conclusion
The synergy between in silico prediction and experimental validation is a powerful paradigm in the development of aniline derivatives as potential therapeutics. While computational tools provide invaluable, rapid, and cost-effective initial assessments, they are not yet a complete substitute for experimental validation.[3] Discrepancies between predicted and experimental data, particularly for complex properties like biological activity and for molecules with novel substitutions, highlight the ongoing need for robust experimental work. By leveraging the strengths of both approaches in a cyclical and integrated workflow, researchers can accelerate the discovery and optimization of safer and more effective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio.hbcse.tifr.res.in [bio.hbcse.tifr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel Compounds Derived from 2-(Methylsulfonyl)aniline
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. Compounds derived from the 2-(methylsulfonyl)aniline scaffold have emerged as a promising class of molecules, exhibiting a diverse range of biological activities. This guide provides an objective comparison of the performance of these novel compounds against established alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Anti-Inflammatory and COX-2 Inhibitory Activity
A significant area of investigation for this compound derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 is a key therapeutic goal to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Efficacy of Novel COX-2 Inhibitors
Several studies have synthesized and evaluated novel indole and other heterocyclic derivatives of this compound for their COX inhibitory activity. The following table summarizes the in vitro inhibitory concentrations (IC50) of representative compounds against COX-1 and COX-2, with a comparison to the well-established COX-2 inhibitor, Celecoxib, and the non-selective NSAID, Indomethacin.
| Compound ID | Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Novel Compound 7g | 2-(4-methylsulfonylphenyl) indole | >100 | 0.12 | >833 | [1][2] |
| Novel Compound 7a | 2-(4-methylsulfonylphenyl) indole | >100 | 0.15 | >667 | [1][2] |
| Novel Compound 9a | 2-(4-methylsulfonylphenyl) indole | >100 | 0.25 | >400 | [1][2] |
| Celecoxib | Pyrazole | 15 | 0.04 | 375 | [1][2] |
| Indomethacin | Indole | 0.1 | 1.7 | 0.06 | [1][2] |
The data clearly indicates that the novel 2-(4-methylsulfonylphenyl) indole derivatives exhibit potent and highly selective inhibition of COX-2, with selectivity indices significantly greater than that of Celecoxib.[1][2] This suggests a potentially improved safety profile concerning gastrointestinal complications.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of these compounds has also been assessed in vivo using the egg-white induced edema model in rats. The results are compared with the standard drug, Diclofenac sodium.
| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) | Reference |
| Novel Compound 11 | 3 | 55.2 | [3] |
| Novel Compound 14 | 3 | 58.7 | [3] |
| Diclofenac Sodium | 3 | 48.5 | [3] |
The in vivo results corroborate the in vitro findings, demonstrating that the novel 4-(methylsulfonyl)aniline derivatives possess significant anti-inflammatory activity, with some compounds showing superior efficacy compared to Diclofenac sodium at the same dose.[3]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was evaluated using an enzyme immunoassay (EIA) kit.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used. Arachidonic acid was used as the substrate.
-
Compound Incubation: The test compounds and reference drugs were pre-incubated with the respective enzymes (COX-1 or COX-2) in a buffer solution for a specified period.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced was quantified using a specific EIA kit.
-
Calculation of Inhibition: The percentage of inhibition was calculated by comparing the PGE2 levels in the presence and absence of the test compounds. The IC50 values were then determined from the dose-response curves.
Caption: Simplified COX-2 signaling pathway leading to inflammation.
Anticancer Activity: Targeting Key Kinases
Derivatives of this compound have also demonstrated significant potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases such as Mer and c-Met, which are often overexpressed in various tumors.
Comparative Efficacy of Novel Mer/c-Met Inhibitors
A series of 2-substituted aniline pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Mer and c-Met kinases. The IC50 values are presented below, with a comparison to established inhibitors where available.
| Compound ID | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) | Reference |
| Novel Compound 18c | 18.5 ± 2.3 | 33.6 ± 4.3 | [4][5] |
| Cabozantinib (Positive Control) | - | ~5 | [4] (Implied) |
Compound 18c emerged as a potent dual inhibitor of both Mer and c-Met kinases.[4][5]
Antiproliferative Activity Against Cancer Cell Lines
The anticancer potential of these compounds was further evaluated through in vitro antiproliferative assays against various human cancer cell lines.
| Compound ID | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) | Reference |
| Novel Compound 18c | 0.85 ± 0.09 | 0.52 ± 0.06 | 0.31 ± 0.04 | [4][5] |
| Cabozantinib | 0.43 ± 0.05 | 1.27 ± 0.15 | 0.98 ± 0.11 | [4] |
Notably, compound 18c exhibited superior antiproliferative activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines compared to the positive control, Cabozantinib.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activities against Mer and c-Met kinases were determined using a biochemical assay.
-
Assay Components: Recombinant Mer or c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP were used.
-
Compound Dilution: The test compounds were serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound were incubated together. The reaction was initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation was measured, often using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that quantifies ADP production.
-
Calculation of Inhibition: The percentage of kinase inhibition was calculated for each compound concentration, and the IC50 value was determined.
Caption: Overview of Mer and c-Met signaling pathways.
Experimental Protocol: Cell Viability (MTT) Assay
The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The biological screening of novel compounds derived from this compound has revealed a rich pipeline of potential therapeutic agents. The data presented in this guide highlights their promising activity as highly selective COX-2 inhibitors for anti-inflammatory applications and as potent dual Mer/c-Met kinase inhibitors for cancer therapy. The superior performance of some of these novel compounds compared to established drugs in preclinical models underscores the value of this chemical scaffold in modern drug discovery. Further investigation, including comprehensive pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 2-(Methylsulfonyl)aniline: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-(Methylsulfonyl)aniline based on available safety data. It is imperative for all laboratory personnel to consult their institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this chemical, and to adhere to all local, state, and federal regulations concerning hazardous waste disposal.
This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the handling and disposal of this compound. The following procedures are designed to minimize risks to both personnel and the environment.
Key Safety and Property Data
Properly managing the disposal of any chemical begins with a thorough understanding of its properties and associated hazards. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| CAS Number | 2987-49-7[1][2] |
| Physical Form | Solid, Semi-solid, or liquid |
| Storage Temperature | 2-8°C, in a dark, dry, and well-ventilated place with the container sealed.[1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocol: Disposal Procedures
The proper disposal of this compound is crucial due to its potential hazards. The following step-by-step procedures should be strictly followed.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves such as butyl, neoprene, or polyvinyl alcohol (PVA). Nitrile gloves may not be suitable for aniline compounds.
-
Body Protection: A fully-buttoned lab coat.
-
Respiratory Protection: All handling of this chemical should be conducted in a certified chemical fume hood.[3]
2. Waste Collection and Storage:
-
Waste Container: Collect waste this compound in a clearly labeled and compatible container, such as a polyethylene container provided by your institution's waste management service.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, secure, cool, and well-ventilated area. This storage area should be away from incompatible materials like strong oxidizing agents.[2][3]
3. Spill Management:
-
Small Spills: For small spills that can be managed within 10 minutes, trained personnel should absorb the spill with an inert, dry material such as vermiculite or sand. The absorbed material should then be swept or scooped into a suitable, clean, dry, and closed container for disposal. Avoid generating dust. The spill area should be ventilated and washed after the material has been collected.[3]
-
Large Spills: In the event of a large spill, evacuate the area immediately. Secure the area to prevent entry and contact your institution's Environmental Health & Safety (EH&S) department for assistance.[3]
4. Final Disposal:
-
Prohibited Disposal: Never dispose of this compound or its containers in regular trash or down the drain. Aniline and its derivatives are considered dangerous waste.[3]
-
Licensed Disposal Company: The disposal of hazardous waste must be arranged through a licensed and approved waste disposal company.[3][4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations for hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 2-(Methylsulfonyl)aniline
Essential protocols for the safe handling, storage, and disposal of 2-(Methylsulfonyl)aniline are critical for ensuring the well-being of researchers and maintaining a secure laboratory environment. This guide provides immediate, procedural, and logistical information for drug development professionals, scientists, and researchers.
This compound and its derivatives are compounds that require careful management in a laboratory setting. Adherence to strict safety protocols minimizes risks and ensures regulatory compliance. The following operational and disposal plans are based on established guidelines for handling aniline compounds and related sulfonyl-containing chemicals.
Operational Plan for Safe Handling
Personnel should always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Before beginning any work, it is imperative to have an emergency plan in place and ensure that safety equipment, such as an eyewash station and safety shower, is readily accessible.[2]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or sprays.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Nitrile) | Double gloving is recommended to provide an extra layer of protection.[4] Gloves should be inspected for any signs of degradation before use and changed regularly, or immediately if contaminated.[5] |
| Body Protection | Chemical-resistant lab coat or coveralls | A lab coat with a closed front and long sleeves is essential. For larger quantities or increased risk of exposure, chemical-resistant coveralls should be worn.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Footwear should cover the entire foot to protect against spills.[2] |
| Respiratory Protection | NIOSH-approved respirator | A respirator may be necessary if there is a risk of inhaling dust or vapors, especially in the absence of adequate ventilation. The type of respirator should be selected based on a formal risk assessment.[6] |
Handling Procedures:
-
Preparation: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.[1] Use appropriate tools to handle the material and avoid generating dust.[7]
-
Spill Management: In the event of a small spill, carefully absorb the material with an inert substance like vermiculite or sand.[1] The contaminated absorbent should then be collected in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Waste Collection and Storage:
-
Container: Use a clearly labeled, compatible container for all this compound waste.[7]
-
Labeling: The container must be marked as "Hazardous Waste" and include the full chemical name.[1]
-
Storage: Store waste containers in a designated, cool, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents and acids.[7][8]
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.
-
Collection: Collect all contaminated materials, including gloves, absorbent pads, and disposable labware, in the designated hazardous waste container.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified disposal company.[7]
Chemical and Physical Data
While a specific Safety Data Sheet (SDS) for this compound was not available, the following table summarizes relevant data for closely related compounds to provide an indication of its properties.
| Property | Value | Related Compound |
| Molecular Formula | C₇H₉NO₂S | This compound |
| Molecular Weight | 185.24 g/mol | 2-Methyl-3-(methylsulfonyl)aniline[9] |
| Storage Temperature | 4°C, protect from light | This compound hydrochloride[10] |
| Purity | ≥97% | This compound hydrochloride[10] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 3. osha.gov [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 1335496-96-2|2-Methyl-3-(methylsulfonyl)aniline|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

